Ido1-IN-13
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H16BrN5O2S |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
1-[[5-[N'-(3-bromophenyl)-N-hydroxycarbamimidoyl]thiophen-3-yl]methyl]-3-(4-cyanophenyl)urea |
InChI |
InChI=1S/C20H16BrN5O2S/c21-15-2-1-3-17(9-15)24-19(26-28)18-8-14(12-29-18)11-23-20(27)25-16-6-4-13(10-22)5-7-16/h1-9,12,28H,11H2,(H,24,26)(H2,23,25,27) |
InChI Key |
LJGPXYWPIBEPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=C(C2=CC(=CS2)CNC(=O)NC3=CC=C(C=C3)C#N)NO |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Ido1-IN-13: A Technical Guide for Researchers
For Immediate Release
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical target for therapeutic intervention. This guide provides an in-depth technical overview of Ido1-IN-13, a potent and specific inhibitor of IDO1, intended for researchers, scientists, and drug development professionals.
This compound, also identified as GS-4361, has been identified as a highly potent inhibitor of the IDO1 enzyme, with a reported EC50 of 17 nM.[1][2] This compound originates from the patent WO2019040102A1, where it is detailed as a therapeutic heterocyclic compound.[1] The molecular formula for this compound is C26H17F3N4O, and its designated CAS Number is 2291164-02-6.[1]
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of Indoleamine 2,3-dioxygenase 1. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. By inhibiting IDO1, this compound effectively blocks the conversion of tryptophan to N-formylkynurenine.
This inhibition has two major downstream consequences within the tumor microenvironment:
-
Restoration of Tryptophan Levels: The local depletion of tryptophan by IDO1 in the tumor microenvironment is a key mechanism of immune evasion. Tryptophan starvation arrests T-cell proliferation and induces a state of anergy (unresponsiveness). By blocking tryptophan catabolism, this compound restores local tryptophan concentrations, thereby alleviating this immunosuppressive state and enabling the reactivation of anti-tumor T-cell responses.
-
Reduction of Immunosuppressive Kynurenine Metabolites: The products of tryptophan catabolism, primarily kynurenine and its downstream metabolites, are themselves potent immunosuppressive molecules. These metabolites promote the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while also inducing apoptosis in effector T cells. This compound's inhibition of IDO1 curtails the production of these metabolites, further dismantling the immunosuppressive shield of the tumor.
The following diagram illustrates the central role of IDO1 in immune suppression and the point of intervention for this compound.
Caption: Inhibition of IDO1 by this compound blocks tryptophan catabolism, restoring T-cell function.
Quantitative Data
The potency of this compound has been quantified in a cellular assay as detailed in the source patent. The following table summarizes the available data.
| Compound | Assay Type | Metric | Value (nM) | Source |
| This compound (GS-4361) | Cellular | EC50 | 17 | WO2019040102A1 |
Experimental Protocols
The following is a description of the likely experimental protocol used to determine the cellular potency of this compound, based on standard methodologies for IDO1 inhibitor screening.
IDO1 Cellular Activity Assay (General Protocol)
This assay measures the ability of a test compound to inhibit IDO1 activity in a cellular context, typically in a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).
1. Cell Culture and IDO1 Induction:
- A suitable human cancer cell line (e.g., HeLa or SK-OV-3) is cultured in appropriate media.
- Cells are seeded in 96-well plates and allowed to adhere.
- To induce the expression of the IDO1 enzyme, the cells are treated with a recombinant human IFN-γ for a specified period (e.g., 24-48 hours).
2. Compound Treatment:
- A serial dilution of this compound is prepared in the cell culture medium.
- The medium containing IFN-γ is removed from the cells, and the medium containing the various concentrations of this compound is added.
3. Tryptophan Catabolism and Kynurenine Measurement:
- The cells are incubated with the compound for a defined period (e.g., 24-72 hours) to allow for the enzymatic conversion of tryptophan to kynurenine.
- After incubation, the cell culture supernatant is collected.
- The concentration of kynurenine in the supernatant is measured. A common method involves a colorimetric assay where N-formylkynurenine is first hydrolyzed to kynurenine by treatment with trichloroacetic acid, followed by the addition of Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with kynurenine to produce a yellow-colored product.
- The absorbance is read at a specific wavelength (e.g., 480 nm) using a microplate reader.
4. Data Analysis:
- A standard curve is generated using known concentrations of kynurenine.
- The kynurenine concentrations in the treated samples are calculated from the standard curve.
- The percentage of IDO1 inhibition for each concentration of this compound is determined relative to vehicle-treated control cells.
- The EC50 value, the concentration of the compound that causes 50% inhibition of IDO1 activity, is calculated by fitting the data to a dose-response curve.
The workflow for this type of cellular assay is depicted in the following diagram.
Caption: A typical workflow for evaluating the potency of an IDO1 inhibitor in a cell-based assay.
Conclusion
This compound is a potent inhibitor of the IDO1 enzyme with significant potential for use in cancer immunotherapy research and development. Its mechanism of action, centered on the restoration of tryptophan levels and the reduction of immunosuppressive kynurenine metabolites in the tumor microenvironment, addresses a key pathway of tumor immune evasion. The data presented in this guide, derived from publicly available patent information, provides a foundational understanding for further investigation of this compound. Researchers are encouraged to consult the primary source for more detailed information.
References
Ido1-IN-13: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ido1-IN-13, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document details its chemical structure, synthesis, quantitative biological data, and the underlying signaling pathways it modulates. Experimental protocols for assessing its activity are also provided.
Core Compound Information
This compound is a small molecule inhibitor of the IDO1 enzyme, a key regulator of immune responses. Its inhibition of IDO1 leads to the restoration of T-cell function in the tumor microenvironment, making it a compound of interest in cancer immunotherapy research.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 4-({6-[5-fluoro-2-(trifluoromethyl)pyridin-3-yl]-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl}methyl)benzonitrile |
| Molecular Formula | C26H17F3N4O |
| Molecular Weight | 458.4 g/mol |
| SMILES | FC1=CN=C(C(F)(F)F)C=C1C1=C(C)N(CC2=CC=C(C#N)C=C2)C2=NC=C(N12)C1=CC=C(F)C=C1 |
| CAS Number | 2291164-02-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Quantitative Data
The primary reported quantitative metric for this compound is its half-maximal effective concentration (EC50) for the inhibition of IDO1.
| Parameter | Value | Reference |
| EC50 | 17 nM | [1] |
Synthesis of this compound
The detailed synthesis of this compound is described in patent WO2019040102A1, specifically in example 43. While the full text of the patent provides the step-by-step procedure, a generalized synthetic scheme can be proposed based on the chemical structure, likely involving a multi-step synthesis culminating in the formation of the imidazopyridine core and subsequent functionalization.
Please refer to patent WO2019040102A1, example 43 for the detailed, validated synthesis protocol.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by inhibiting the IDO1 enzyme. IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.
The enzymatic activity of IDO1 leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine. This has two major immunosuppressive effects:
-
Tryptophan Depletion: T-cells are highly sensitive to tryptophan levels. Depletion of tryptophan activates the General Control Nonderepressible 2 (GCN2) stress-response pathway in T-cells, leading to cell cycle arrest and anergy. It can also inhibit the mTOR signaling pathway, which is crucial for T-cell proliferation and effector function.
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules. They can bind to the Aryl Hydrocarbon Receptor (AhR) on T-cells, promoting their differentiation into regulatory T-cells (Tregs) and suppressing the activity of effector T-cells and Natural Killer (NK) cells.
By inhibiting IDO1, this compound blocks this immunosuppressive cascade. This restores local tryptophan levels and reduces kynurenine production, thereby reactivating anti-tumor T-cell responses.
Figure 1: IDO1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound on the IDO1 enzyme. These are based on common methodologies and can be adapted for specific experimental needs.
In Vitro IDO1 Enzyme Inhibition Assay (HPLC-based)
This assay measures the production of kynurenine from tryptophan by recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
This compound (and other test compounds)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction buffer containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a microplate, add the recombinant IDO1 enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding L-Tryptophan to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding TCA to each well.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Analyze the supernatant for kynurenine concentration using HPLC with UV detection (approximately 365 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Figure 2: Experimental Workflow for HPLC-based IDO1 Inhibition Assay.
Cell-Based IDO1 Inhibition Assay
This assay measures the inhibition of IDO1 activity in a cellular context, typically using a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).
Materials:
-
Human cancer cell line (e.g., HeLa, SK-OV-3)
-
Cell culture medium and supplements
-
Recombinant human IFN-γ
-
This compound (and other test compounds)
-
TCA
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the IFN-γ containing medium and replace it with the medium containing the this compound dilutions.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at approximately 480 nm using a plate reader.
-
Generate a standard curve with known concentrations of kynurenine.
-
Determine the kynurenine concentration in each sample and calculate the EC50 value for this compound.
Conclusion
This compound is a potent and specific inhibitor of the IDO1 enzyme. Its ability to reverse the immunosuppressive effects of the kynurenine pathway makes it a valuable tool for research in immuno-oncology. The information provided in this guide serves as a foundational resource for scientists and researchers working with this compound. For detailed synthetic procedures, direct reference to the specified patent is essential. The experimental protocols outlined here provide a starting point for the in vitro and cell-based characterization of this compound and similar IDO1 inhibitors.
References
In-Depth Technical Guide: Ido1-IN-13 Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding profile and selectivity of Ido1-IN-13, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document details the quantitative binding affinities, selectivity against related enzymes, and the experimental methodologies used for these characterizations.
Core Target Binding and Selectivity Profile
This compound, also identified as compound 27a, demonstrates potent and specific inhibition of the IDO1 enzyme. IDO1 is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. By inhibiting IDO1, this compound effectively blocks the production of kynurenine and its downstream metabolites, which are implicated in creating an immunosuppressive tumor microenvironment.
Quantitative Inhibition Data
The inhibitory potency of this compound has been determined through both biochemical and cell-based assays. The compound exhibits low nanomolar efficacy in inhibiting IDO1 activity.
| Compound | Biochemical IC50 (nM) | Cellular EC50 (HeLa cells, nM) | In Vivo Efficacy |
| This compound (compound 27a) | 61.6[1][2][3] | 30[1] | 51% reduction in kynurenine/tryptophan ratio in SK-OV-3 xenograft tumors[1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Biochemical IDO1 Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant human IDO1.
Principle: The enzymatic activity of IDO1 is determined by measuring the production of N-formylkynurenine from the substrate L-tryptophan. The inhibitor's potency is assessed by its ability to reduce the rate of this reaction.
Materials:
-
Recombinant Human IDO1
-
L-Tryptophan
-
Ascorbic Acid
-
Methylene Blue
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Test Compound (this compound)
-
96-well plates
-
Spectrophotometer or Fluorometer
Procedure:
-
A reaction mixture is prepared containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Recombinant human IDO1 enzyme is added to the mixture.
-
The test compound (this compound) is added at various concentrations.
-
The reaction is initiated by the addition of L-tryptophan.
-
The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by adding a stopping reagent (e.g., trichloroacetic acid).
-
The concentration of the product, N-formylkynurenine or its hydrolyzed product kynurenine, is measured. This can be done colorimetrically after reaction with p-dimethylaminobenzaldehyde (absorbance at 480 nm) or by fluorometric methods.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular IDO1 Inhibition Assay (HeLa Cells)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Principle: HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The activity of the induced IDO1 is then measured by quantifying the amount of kynurenine secreted into the cell culture medium. The inhibitory effect of the test compound is determined by the reduction in kynurenine levels.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Recombinant Human Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Test Compound (this compound)
-
96-well cell culture plates
-
Reagents for kynurenine detection (as in the biochemical assay)
Procedure:
-
HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with IFN-γ to induce IDO1 expression and incubated for 24-48 hours.
-
The culture medium is replaced with fresh medium containing a known concentration of L-tryptophan and varying concentrations of the test compound (this compound).
-
The cells are incubated for an additional 24 hours.
-
Aliquots of the cell culture supernatant are collected.
-
The concentration of kynurenine in the supernatant is determined using a colorimetric or fluorometric method.
-
EC50 values are calculated by plotting the percent inhibition of kynurenine production against the logarithm of the inhibitor concentration.
Visualizations
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the points of therapeutic intervention.
Caption: The IDO1 enzyme converts tryptophan to kynurenine, leading to immunosuppression. This compound inhibits this process.
Experimental Workflow for Cellular IDO1 Inhibition Assay
This diagram outlines the key steps involved in determining the cellular potency of an IDO1 inhibitor.
Caption: Workflow for determining the EC50 of this compound in a cell-based IDO1 assay.
References
The Role of IDO1 in Immune Regulation
An In-Depth Technical Guide on the Biological Function of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
This guide provides a comprehensive overview of the biological functions of Indoleamine 2,3-dioxygenase 1 (IDO1) and the therapeutic implications of its inhibition, particularly in the context of cancer immunotherapy. While specific data for a compound designated "Ido1-IN-13" is not publicly available, this document will focus on the well-established principles of IDO1 inhibition, using data from representative small molecule inhibitors to illustrate the core biological and pharmacological concepts for researchers, scientists, and drug development professionals.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2][3][4][5] This enzymatic activity has profound consequences for immune surveillance and tolerance. In normal physiological conditions, IDO1 is crucial for maintaining immune homeostasis, preventing autoimmune reactions, and establishing maternal tolerance to the fetus during pregnancy.[2][3][5][6]
However, many tumors exploit the immunosuppressive functions of IDO1 to evade destruction by the host immune system.[3][4][5] High expression of IDO1 is observed in various cancer types and is often correlated with a poor prognosis.[2][7][8][9][10] The enzyme is expressed by tumor cells themselves, as well as by stromal and immune cells within the tumor microenvironment (TME), such as dendritic cells (DCs) and macrophages.[7][8][11]
IDO1-mediated immune suppression occurs through two primary mechanisms:
-
Tryptophan Depletion: The catabolism of the essential amino acid L-tryptophan (Trp) by IDO1 leads to its local depletion. T effector cells are highly sensitive to low tryptophan levels, which triggers a stress-response pathway mediated by the GCN2 kinase, leading to cell cycle arrest, anergy (unresponsiveness), and apoptosis (programmed cell death).[6][7][10][12]
-
Accumulation of Kynurenine Metabolites: The enzymatic breakdown of tryptophan produces downstream metabolites, primarily L-kynurenine (Kyn).[1][2][3] Kynurenine and its derivatives are not inert byproducts; they actively suppress the immune response by binding to the Aryl Hydrocarbon Receptor (AHR) on immune cells.[6][7] This engagement promotes the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) and inhibits the activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[1][6]
This dual mechanism creates a highly immunosuppressive TME, allowing tumors to grow unchecked by the immune system.[3][5]
Mechanism of Action of IDO1 Inhibitors
IDO1 inhibitors are small molecules designed to block the catalytic activity of the IDO1 enzyme.[5] By doing so, they aim to reverse the immunosuppressive effects within the TME. The primary mechanism of action involves:
-
Restoring Tryptophan Levels: Inhibition of IDO1 prevents the degradation of tryptophan, restoring its local concentrations. This alleviates the stress on T effector cells, allowing them to proliferate and exert their cytotoxic functions against tumor cells.[3]
-
Reducing Kynurenine Production: By blocking the enzyme, IDO1 inhibitors decrease the production of kynurenine and other immunosuppressive metabolites.[3] This reduction prevents the activation of the AHR pathway, thereby decreasing the generation of Tregs and relieving the suppression of CTLs and NK cells.[3][6]
The overarching goal of IDO1 inhibition is to "reawaken" the anti-tumor immune response, transforming an immunologically "cold" tumor (lacking immune cell infiltration) into a "hot" tumor that is responsive to immune attack.[2] Preclinical studies have consistently shown that while IDO1 inhibitors may have limited efficacy as a monotherapy, they can act synergistically with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), cancer vaccines, and chemotherapy.[1][2][10][11][13]
Quantitative Data on Representative IDO1 Inhibitors
The following table summarizes publicly available quantitative data for several well-characterized IDO1 inhibitors. This data is intended to provide a comparative baseline for the potency and cellular activity expected from effective IDO1-targeting compounds.
| Compound | Target(s) | Type of Inhibition | Enzymatic IC50/Ki | Cellular IC50 | Reference |
| Epacadostat (INCB024360) | IDO1 | Competitive | IC50 = 73 nM | IC50 = 12 nM (HeLa cells) | [9][11] |
| Navoximod (GDC-0919) | IDO1 | Competitive | Ki = 67 nM | - | [1] |
| BMS-986205 | IDO1 | Irreversible | IC50 ≈ 2 nM | - | [7] |
| PF-06840003 | IDO1 | Non-competitive, Non-heme binding | - | IC50 = 1.8 µM (HeLa), 1.7 µM (THP1) | [9] |
| Indoximod (D-1MT) | Indirectly inhibits IDO1/IDO2 | Tryptophan mimetic | - | - | [7][9] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
Detailed methodologies are crucial for evaluating the biological function of novel IDO1 inhibitors. Below are outlines for key experimental protocols.
IDO1 Enzyme Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of recombinant human IDO1 enzyme.
Methodology:
-
Reagents: Recombinant human IDO1, L-Tryptophan (substrate), Methylene Blue (cofactor), Ascorbic Acid (reductant), Catalase, reaction buffer (e.g., potassium phosphate buffer, pH 6.5).
-
Procedure:
-
The test compound is serially diluted in DMSO and pre-incubated with the IDO1 enzyme in the reaction buffer.
-
The enzymatic reaction is initiated by adding L-Tryptophan and the cofactor mix (Methylene Blue, Ascorbic Acid, Catalase).
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by adding an agent like trichloroacetic acid.
-
The mixture is then heated (e.g., 65°C for 15 minutes) to convert the product, N-formylkynurenine, to kynurenine.
-
-
Detection: The amount of kynurenine produced is quantified by measuring its absorbance at 321 nm using a spectrophotometer or by HPLC.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell-Based IDO1 Activity Assay
Objective: To measure the ability of a compound to inhibit IDO1 activity in a cellular context.
Methodology:
-
Cell Line: A human cell line that expresses IDO1 upon stimulation, such as HeLa cells or IFN-γ-stimulated MDA-MB-231 breast cancer cells or THP-1 monocytes.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24-48 hours.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Cells are incubated for a further 24-48 hours.
-
A supernatant aliquot is collected to measure kynurenine concentration.
-
-
Detection: Kynurenine in the supernatant is quantified using Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow adduct with kynurenine, measured by absorbance at 480 nm, or by using LC-MS/MS for higher sensitivity.
-
Data Analysis: The cellular IC50 is calculated similarly to the biochemical assay. A parallel cell viability assay (e.g., MTS or CellTiter-Glo) should be run to ensure the observed inhibition is not due to cytotoxicity.
T-Cell Proliferation Assay (Co-culture)
Objective: To assess the ability of an IDO1 inhibitor to rescue T-cell proliferation from IDO1-mediated suppression.
Methodology:
-
Co-culture Setup:
-
IDO1-expressing cells (e.g., IFN-γ-stimulated tumor cells) are cultured with human peripheral blood mononuclear cells (PBMCs) or isolated T cells.
-
T cells are stimulated to proliferate using an anti-CD3/CD28 antibody cocktail or allogeneic stimulation.
-
-
Procedure:
-
The co-culture is set up in the presence of serial dilutions of the test compound.
-
The cells are incubated for 3-5 days.
-
-
Detection of Proliferation:
-
CFSE Staining: T cells are pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). Proliferation is measured by the dilution of the CFSE signal using flow cytometry.
-
³H-Thymidine Incorporation: Radiolabeled thymidine is added to the culture for the final 18-24 hours. Proliferation is measured by the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: The effect of the inhibitor is quantified by the increase in T-cell proliferation compared to the vehicle-treated control.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental logic involved in the study of IDO1 inhibition.
Caption: IDO1 signaling pathway and mechanism of inhibition.
Caption: A typical preclinical workflow for evaluating IDO1 inhibitors.
Caption: Logical relationship of IDO1 activity in tumor immune evasion.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]
- 9. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fortislife.com [fortislife.com]
- 11. Validate User [aacrjournals.org]
- 12. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Ido1-IN-13 on Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. By depleting the essential amino acid tryptophan and generating bioactive metabolites known as kynurenines, IDO1 plays a significant role in creating an immunosuppressive microenvironment. This mechanism is often exploited by tumors to evade immune surveillance, making IDO1 a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of the effects of a novel and potent IDO1 inhibitor, Ido1-IN-13, on tryptophan metabolism, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Concepts: The IDO1 Pathway and Its Inhibition
The catabolism of tryptophan via the kynurenine pathway is a key metabolic route with profound implications for immune regulation. IDO1, an intracellular heme-containing enzyme, initiates this pathway by converting L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.
The consequences of IDO1 activation in the tumor microenvironment are twofold:
-
Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells, which are highly sensitive to tryptophan availability. This can lead to T cell anergy and apoptosis.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR) and other signaling pathways in various immune cells, leading to the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.
IDO1 inhibitors, such as this compound, aim to block this immunosuppressive axis, thereby restoring tryptophan levels and reducing kynurenine production to reinvigorate the immune system's ability to recognize and eliminate cancer cells.
Quantitative Data: The Potency and Efficacy of this compound
This compound has demonstrated potent inhibition of IDO1 in both enzymatic and cellular assays. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value (nM) | Cell Line | Source |
| Enzymatic Assay | IC50 | 61.6 | - | [1] |
| Cellular Assay | EC50 | 30 | HeLa | [1] |
| Cellular Assay | EC50 | 17 | - | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Effect on Kyn/Trp Ratio | Source |
| SK-OV-3 Xenograft | This compound | 51% decrease in tumor tissue | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the action of this compound. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for evaluating IDO1 inhibitors.
Caption: The IDO1-mediated tryptophan to kynurenine conversion pathway and the inhibitory action of this compound.
References
A Technical Guide to the Discovery and Development of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
Disclaimer: No public information was found for a specific compound designated "Ido1-IN-13". This guide provides a comprehensive overview of the discovery and development process for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, using publicly available data for representative molecules in the class.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2][3] By depleting the essential amino acid tryptophan and generating immunosuppressive metabolites like kynurenine, IDO1 plays a critical role in creating an immunotolerant microenvironment.[1][2][4][5] Many tumors exploit this pathway to evade immune surveillance, making IDO1 an attractive target for cancer immunotherapy.[1][2] This guide details the discovery and development of small molecule inhibitors targeting IDO1.
The IDO1 Signaling Pathway and its Role in Immune Evasion
IDO1 is induced by pro-inflammatory signals such as interferon-gamma (IFN-γ) in both tumor cells and antigen-presenting cells (APCs) within the tumor microenvironment.[3][6] The resulting depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to tryptophan levels.[4][5] Concurrently, the accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), a transcription factor that promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and induces apoptosis in effector T cells.[4] This dual mechanism of T cell suppression and Treg activation effectively dampens the anti-tumor immune response.
Quantitative Data of Representative IDO1 Inhibitors
The following tables summarize key in vitro and in vivo data for several well-characterized IDO1 inhibitors.
Table 1: In Vitro Potency of Selected IDO1 Inhibitors
| Compound | Target(s) | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Selectivity over TDO/IDO2 |
| Epacadostat (INCB024360) | IDO1 | 73 | 7.4 (HeLa cells) | >1000-fold |
| Navoximod (GDC-0919) | IDO1 | 13 | - | - |
| Linrodostat (BMS-986205) | IDO1 | ~2 (irreversible) | Sub-nanomolar | Specific for IDO1 |
| Indoximod (NLG8189) | IDO Pathway | Weak inhibitor (Ki = 34 µM) | 450 (pathway IC50) | - |
Data compiled from publicly available sources.[7][8][9][10][11]
Table 2: Pharmacokinetic Properties of Selected IDO1 Inhibitors in Preclinical Models
| Compound | Species | Route | T1/2 (h) | Cmax (µg/mL) | Bioavailability (%) |
| SHR9146 | Mouse | Oral (20 mg/kg) | 1.59 | 8.75 | 54.2 |
| PF-06840003 | Human | Oral | Prolonged | - | Favorable |
Data compiled from publicly available sources.[4][12]
Experimental Protocols
The discovery and development of IDO1 inhibitors involve a series of standardized in vitro and in vivo assays to determine potency, selectivity, and efficacy.
The general workflow for identifying and characterizing novel IDO1 inhibitors begins with high-throughput screening of compound libraries using a biochemical assay, followed by confirmation in cell-based assays. Promising hits are then profiled for selectivity and subjected to pharmacokinetic and in vivo efficacy studies.
This assay measures the direct inhibitory effect of a compound on recombinant IDO1 enzyme activity.
-
Reagents and Materials:
-
Recombinant human IDO1 protein
-
L-tryptophan (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors: Ascorbic acid, methylene blue
-
Catalase (to remove H2O2)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
p-dimethylaminobenzaldehyde (DMAB) in acetic acid (for colorimetric detection of kynurenine)
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ascorbic acid, methylene blue, catalase, and recombinant IDO1 enzyme.
-
Add serially diluted test compounds to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA, which also hydrolyzes N-formylkynurenine to kynurenine.
-
Incubate at 50°C for 30 minutes to complete the hydrolysis.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add DMAB solution.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.[7]
-
This assay evaluates the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Reagents and Materials:
-
Human cell line known to express IDO1 (e.g., HeLa or SKOV-3).[7][13]
-
Cell culture medium and supplements (e.g., FBS, L-glutamine).
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Test compounds dissolved in DMSO.
-
Reagents for kynurenine detection (as in the enzymatic assay).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24 hours.
-
Remove the induction medium and replace it with fresh medium containing serially diluted test compounds and a defined concentration of L-tryptophan.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant using the TCA/DMAB method described above.
-
Syngeneic mouse tumor models are commonly used to assess the anti-tumor efficacy of IDO1 inhibitors.
-
Model System:
-
Immunocompetent mice (e.g., C57BL/6).
-
Syngeneic tumor cell line that expresses IDO1 or can be induced to express it (e.g., B16-F10 melanoma).[10]
-
-
Procedure:
-
Implant tumor cells subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, IDO1 inhibitor alone, combination with a checkpoint inhibitor).
-
Administer the treatments according to a predefined schedule (e.g., daily oral gavage).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight as a measure of toxicity.
-
At the end of the study, tumors and blood can be collected for pharmacodynamic analysis (e.g., measuring tryptophan and kynurenine levels).
-
Evaluate anti-tumor efficacy based on tumor growth inhibition.[8][10]
-
Conclusion
The discovery and development of IDO1 inhibitors represent a promising strategy in cancer immunotherapy. The methodologies outlined in this guide provide a framework for the identification and characterization of novel IDO1-targeting agents. While clinical trials with first-generation IDO1 inhibitors have yielded mixed results, ongoing research is focused on developing next-generation inhibitors with improved properties and identifying patient populations most likely to benefit from this therapeutic approach. The continued exploration of the IDO1 pathway and its inhibitors holds the potential to expand the arsenal of effective cancer immunotherapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
Ido1-IN-13: A Technical Guide to a Potent and Selective IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a high-priority target in cancer immunotherapy.[1][2] This enzyme catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine.[3][4] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[5][6] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling tumor cells to evade immune surveillance.[7][8]
This technical guide provides an in-depth overview of Ido1-IN-13, a potent and selective inhibitor of IDO1. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer immunotherapies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide a comparative analysis with other notable IDO1 inhibitors.
| Compound | IDO1 IC50 (nM) | HeLa Cellular EC50 (nM) | Selectivity | Reference |
| This compound | 61.6 | 30 | High (data on specific off-targets not detailed in the provided results) | [9] |
| Epacadostat (INCB024360) | 10 - 72 | 1.7 (IFNγ-stimulated HeLa) | >1000-fold vs. IDO2/TDO | [8][10] |
| Navoximod (GDC-0919) | Ki of 7 | 75 | Potent IDO pathway inhibitor | [10] |
| Linrodostat (BMS-986205) | 1.7 | 1.7 (HeLa) | Selective for IDO1 | [10][11] |
Table 1: In Vitro Potency and Selectivity of IDO1 Inhibitors. This table provides a comparative overview of the in vitro potency of this compound against other well-characterized IDO1 inhibitors.
| Compound | Animal Model | Dosing Regimen | Pharmacodynamic Effect | Antitumor Efficacy | Reference |
| This compound | SK-OV-3 xenograft | Not specified | 51% decrease in kyn/trp ratio in tumor tissues | Not specified | [9] |
| Epacadostat | Syngeneic mouse models | Oral, once daily | ~90% inhibition of plasma and tumor kynurenine levels | Reduced tumor growth in immunocompetent mice | [8] |
Table 2: In Vivo Activity of IDO1 Inhibitors. This table summarizes the reported in vivo pharmacodynamic effects and antitumor efficacy of this compound and Epacadostat.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of IDO1 inhibitors are provided below. These protocols are synthesized from established practices in the field.[12][13][14][15]
Protocol 1: IDO1 Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against purified recombinant IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (e.g., potassium phosphate buffer, pH 6.5)
-
L-tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (cofactor)
-
Catalase
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare a reaction mixture containing IDO1 Assay Buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the production of kynurenine by reading the absorbance at 321 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: HeLa Cell-Based IDO1 Activity Assay
Objective: To assess the cellular potency of a test compound in inhibiting IDO1 activity in a human cell line.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human interferon-gamma (IFNγ)
-
Test compound (e.g., this compound) dissolved in DMSO
-
L-tryptophan
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFNγ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Remove the culture medium and replace it with fresh medium containing L-tryptophan and the test compound at various concentrations. Include a vehicle control.
-
Incubate the cells for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of kynurenine in the supernatant using a colorimetric method with Ehrlich's reagent or by LC-MS/MS.
-
Determine the EC50 value by plotting the kynurenine concentration against the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: T-cell Co-culture Assay
Objective: To evaluate the ability of an IDO1 inhibitor to rescue T-cell proliferation from IDO1-mediated suppression.
Materials:
-
IDO1-expressing cancer cells (e.g., IFNγ-stimulated HeLa or SK-OV-3 cells)
-
Human T cells (e.g., Jurkat cells or primary human T cells)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or phytohemagglutinin)
-
Test compound (e.g., this compound)
-
Reagents for assessing T-cell proliferation (e.g., BrdU or CFSE) or cytokine production (e.g., IL-2 ELISA kit)
-
Co-culture plate
Procedure:
-
Seed the IDO1-expressing cancer cells in a co-culture plate.
-
Add the T cells to the wells containing the cancer cells.
-
Add the T-cell activation stimuli.
-
Treat the co-culture with the test compound at various concentrations.
-
Incubate the co-culture for 72-96 hours.
-
Assess T-cell proliferation by measuring the incorporation of BrdU or the dilution of CFSE by flow cytometry. Alternatively, measure the concentration of IL-2 in the supernatant by ELISA as an indicator of T-cell activation.
-
Analyze the data to determine the concentration at which the test compound restores T-cell activity.
Visualizations
The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating IDO1 inhibitors.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortislife.com [fortislife.com]
- 4. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 5. d-nb.info [d-nb.info]
- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncotarget.com [oncotarget.com]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Pharmacological Profile of Ido1-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of Ido1-IN-13, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development seeking detailed insights into the preclinical characteristics of this compound.
Core Pharmacological Data
This compound, also identified as compound 27a in its primary discovery literature, has demonstrated significant inhibitory activity against the IDO1 enzyme in both enzymatic and cellular assays.[1][2] Furthermore, its in vivo activity has been confirmed in a human ovarian cancer xenograft model.[1][2]
Quantitative Pharmacological Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay System | Reference |
| Enzymatic IC50 | 61.6 nM | Recombinant Human IDO1 Enzyme | [1][2] |
| Cellular EC50 | 30 nM | HeLa cells | [1][2] |
| In Vivo Target Engagement | 51% reduction in Kynurenine/Tryptophan ratio | SK-OV-3 Xenograft Tumor Tissue | [1][2] |
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of the IDO1 enzyme. IDO1 is a critical, rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). By inhibiting IDO1, this compound is designed to reverse this immunosuppressive state, thereby restoring anti-tumor immune responses.
Caption: IDO1 pathway inhibition by this compound.
Experimental Protocols
While the full experimental details are proprietary to the primary investigators, the following protocols are based on established methodologies for the evaluation of IDO1 inhibitors and are consistent with the data reported for this compound.
In Vitro IDO1 Enzymatic Assay
Objective: To determine the direct inhibitory activity of this compound on recombinant human IDO1 enzyme.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing potassium phosphate buffer (pH 6.5), ascorbic acid, methylene blue, and catalase.
-
Enzyme and Inhibitor Incubation: Recombinant human IDO1 enzyme is pre-incubated with varying concentrations of this compound in the reaction buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of L-tryptophan.
-
Reaction Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Termination and Hydrolysis: The reaction is stopped by the addition of trichloroacetic acid, followed by incubation at 50°C to hydrolyze the N-formylkynurenine product to kynurenine.
-
Detection: The concentration of kynurenine is quantified by measuring the absorbance at 480 nm after the addition of p-dimethylaminobenzaldehyde (Ehrlich's reagent).
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular IDO1 Activity Assay (HeLa Cells)
Objective: To assess the potency of this compound in a cellular context.
-
Cell Culture and IDO1 Induction: Human cervical cancer cells (HeLa) are cultured in 96-well plates. IDO1 expression is induced by treating the cells with human interferon-gamma (IFN-γ) for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing IFN-γ and serial dilutions of this compound.
-
Incubation: The cells are incubated for an additional 24-48 hours to allow for tryptophan metabolism.
-
Sample Collection and Preparation: A supernatant is collected and treated with trichloroacetic acid to precipitate proteins.
-
Kynurenine Measurement: The kynurenine concentration in the supernatant is measured colorimetrically as described in the enzymatic assay protocol.
-
Data Analysis: The EC50 value, the effective concentration of the inhibitor that gives a half-maximal response, is determined.
In Vivo Pharmacodynamic Study (SK-OV-3 Xenograft Model)
Objective: To evaluate the in vivo target engagement of this compound in a tumor model.
-
Xenograft Establishment: Human ovarian adenocarcinoma cells (SK-OV-3) are subcutaneously implanted into immunocompromised mice. Tumors are allowed to grow to a specified size.
-
Compound Administration: Tumor-bearing mice are treated with this compound or a vehicle control, typically via oral gavage, at a specified dose and schedule.
-
Tissue Collection: At a designated time point after the final dose, mice are euthanized, and tumor tissues are harvested.
-
Metabolite Extraction: Tryptophan and kynurenine are extracted from the tumor tissue homogenates.
-
Metabolite Quantification: The concentrations of tryptophan and kynurenine are measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The kynurenine/tryptophan ratio is calculated for both the treated and vehicle control groups to determine the percentage of target inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an IDO1 inhibitor like this compound.
Caption: Typical workflow for preclinical IDO1 inhibitor evaluation.
Conclusion
This compound is a potent inhibitor of IDO1 with demonstrated in vitro and in vivo activity. The data presented in this guide underscore its potential as a candidate for further preclinical and clinical development in the field of cancer immunotherapy. The provided experimental frameworks offer a basis for the replication and expansion of these findings.
References
Ido1-IN-13 and the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune escape. By catalyzing the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway, IDO1 creates an immunosuppressive tumor microenvironment (TME). This is achieved through two primary mechanisms: the depletion of the essential amino acid tryptophan, which is necessary for T cell proliferation and function, and the production of immunosuppressive metabolites, collectively known as kynurenines.[1][2][3] These actions lead to the inhibition of effector T cells and natural killer (NK) cells, and the promotion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][4]
Ido1-IN-13 is a potent and selective inhibitor of the IDO1 enzyme. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action within the TME, available preclinical data, and relevant experimental methodologies.
This compound: Mechanism of Action and Preclinical Data
This compound demonstrates potent enzymatic and cellular inhibition of IDO1. The available preclinical data highlights its potential to reverse IDO1-mediated immunosuppression.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Source |
| IC50 | 61.6 nM | Enzymatic Assay | MedChemExpress |
| EC50 | 30 nM | HeLa Cells | MedChemExpress |
| In Vivo Efficacy | 51% decrease in Kyn/Trp ratio | SK-OV-3 Xenograft Tumor | MedChemExpress |
Table 1: In Vitro and In Vivo Activity of this compound.
Signaling Pathways Modulated by IDO1 and its Inhibition
The immunosuppressive effects of IDO1 are mediated through several key signaling pathways. Inhibition of IDO1 by compounds such as this compound is designed to counteract these effects and restore anti-tumor immunity.
The Kynurenine Pathway and Tryptophan Depletion
IDO1 initiates the conversion of tryptophan to kynurenine. This depletion of tryptophan is sensed by the GCN2 kinase in T cells, leading to cell cycle arrest and anergy.[1][5] Furthermore, the accumulation of kynurenine and its derivatives activates the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naïve T cells into immunosuppressive Tregs.[6][7]
Caption: IDO1-Mediated Kynurenine Pathway and its Immunosuppressive Effects.
mTOR and PI3K/AKT Signaling
The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of T cell differentiation and function. Tryptophan levels influence mTOR signaling, and IDO1-mediated tryptophan depletion can inhibit the mTOR pathway, further contributing to T cell anergy.[8][9][10] Conversely, in some cancer cells, the metabolites of the kynurenine pathway have been shown to activate the pro-proliferative and anti-apoptotic PI3K/AKT signaling cascade, directly promoting tumor growth.[11][12][13]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nutrient Sensing via mTOR in T Cells Maintains a Tolerogenic Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research Profile of a Novel IDO1 Inhibitor: A Technical Guide
Disclaimer: Publicly available information on a specific molecule designated "Ido1-IN-13" is not available at the time of this report. This document provides a comprehensive, in-depth technical guide based on preclinical research of several well-characterized indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, such as Epacadostat, BMS-986205 (Linrodostat), and PF-06840003. This guide is intended to serve as a representative framework for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel IDO1 inhibitors.
Core Mechanism of Action
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, upregulation of IDO1 by cancer cells, stromal cells, or immune cells leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[2][3] This metabolic shift creates an immunosuppressive milieu by:
-
Inhibiting T-cell proliferation and function: Tryptophan deprivation induces a stress response in T cells, leading to their anergy or apoptosis.[3][4]
-
Promoting the generation and activity of regulatory T cells (Tregs): Kynurenines can drive the differentiation of naïve T cells into immunosuppressive Tregs.[3][4]
-
Suppressing Natural Killer (NK) cell activity. [4]
IDO1 inhibitors aim to block this enzymatic activity, thereby restoring local tryptophan levels, reducing immunosuppressive kynurenine concentrations, and reactivating anti-tumor immune responses.[1][2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the IDO1 signaling pathway and a typical preclinical experimental workflow for evaluating a novel IDO1 inhibitor.
Caption: IDO1 signaling pathway in the tumor microenvironment.
References
- 1. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Ido1-IN-13: A Technical Guide for Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ido1-IN-13, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), for its application in cancer immunology studies. This document outlines the molecule's mechanism of action, summarizes key quantitative data, and presents experimental workflows and signaling pathways in a standardized format for research and development purposes.
Introduction to IDO1 in Cancer Immunology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in tumor immune evasion.[1][2] Expressed by various tumor cells and immune cells within the tumor microenvironment, IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[1][2] This enzymatic activity leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.[1]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[1]
By hijacking the IDO1 pathway, tumors can create an immunosuppressive microenvironment that protects them from immune-mediated destruction. Therefore, inhibiting IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity and enhance the efficacy of other cancer therapies, such as checkpoint inhibitors.
This compound: A Potent IDO1 Inhibitor
This compound, also identified in scientific literature as compound 27a , is a potent and specific inhibitor of the IDO1 enzyme.[2] Its chemical formula is C₂₀H₁₆BrN₅O₂S.[3] Preclinical studies have demonstrated its ability to effectively block IDO1 activity both in vitro and in vivo, making it a valuable tool for investigating the therapeutic potential of IDO1 inhibition in cancer.
Mechanism of Action
This compound functions as a competitive inhibitor of the IDO1 enzyme. By binding to the active site of IDO1, it prevents the binding of its natural substrate, tryptophan. This blockade effectively halts the catalytic conversion of tryptophan to kynurenine, thereby reversing the immunosuppressive effects mediated by the IDO1 pathway. The expected downstream consequences of this compound activity within the tumor microenvironment include:
-
Increased local concentrations of tryptophan, supporting T cell proliferation and function.
-
Decreased levels of kynurenine, reducing the induction and activity of regulatory T cells.
-
Enhanced anti-tumor immune responses, potentially leading to tumor growth inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 61.6 nM | Enzyme Assay | [1][4] |
| EC₅₀ | 30 nM | HeLa Cells | [1][4] |
Table 1: In Vitro Activity of this compound
| Animal Model | Treatment | Outcome | Reference |
| SK-OV-3 Xenograft | Not specified | 51% reduction in Kynurenine/Tryptophan ratio in tumor tissues | [2] |
Table 2: In Vivo Activity of this compound
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Due to limitations in accessing the full-text of the primary publication, the following protocols are presented as generalized methods commonly used in the field for evaluating IDO1 inhibitors.
IDO1 Enzyme Inhibition Assay (Generalized Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (cofactor)
-
Catalase
-
Phosphate buffer (e.g., K₃PO₄)
-
Test compound (this compound)
-
96-well plates
-
Plate reader for absorbance measurement
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Incubate the plate to allow for the conversion of N-formylkynurenine to kynurenine.
-
Measure the absorbance of kynurenine at a specific wavelength (e.g., 480 nm) after adding a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde).
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cellular IDO1 Activity Assay (HeLa Cell-Based - Generalized Protocol)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compound (this compound)
-
96-well cell culture plates
-
Reagents for kynurenine detection (as in the enzyme assay)
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ for a period (e.g., 24-48 hours) to induce the expression of IDO1.
-
Add varying concentrations of this compound to the cells and incubate for a specified time (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using the colorimetric method described in the enzyme inhibition assay.
-
Calculate the percentage of inhibition of kynurenine production at each compound concentration and determine the EC₅₀ value.
In Vivo SK-OV-3 Xenograft Model and Pharmacodynamic Analysis (Generalized Protocol)
This protocol outlines a typical workflow for evaluating the in vivo efficacy of an IDO1 inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
SK-OV-3 human ovarian cancer cells
-
Matrigel (or similar basement membrane matrix)
-
Test compound (this compound) formulated for in vivo administration
-
Calipers for tumor measurement
-
Equipment for blood and tissue collection and processing
-
LC-MS/MS for kynurenine and tryptophan analysis
Procedure:
-
Implant SK-OV-3 cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound or vehicle to the respective groups according to a defined dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, collect tumor tissue and plasma samples.
-
Process the samples and analyze the concentrations of kynurenine and tryptophan using a validated LC-MS/MS method.
-
Calculate the kynurenine/tryptophan ratio as a pharmacodynamic marker of IDO1 inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex biological processes and experimental designs.
References
- 1. Indoleamine 2,3-Dioxygenase (IDO) | DC Chemicals [dcchemicals.com]
- 2. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
Methodological & Application
Application Notes: Ido1-IN-13 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This enzymatic activity leads to local tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2][4] In the tumor microenvironment, elevated IDO1 expression is a mechanism of immune escape, as it suppresses the function of effector T cells and promotes the activity of regulatory T cells, thereby protecting malignant cells from immune surveillance.[1][2][4] Consequently, inhibiting IDO1 is a promising therapeutic strategy in oncology.
Ido1-IN-13 is a compound investigated for its potential to inhibit IDO1 activity. These application notes provide a comprehensive guideline for utilizing a cell-based assay to determine the potency and efficacy of this compound and other potential IDO1 inhibitors. The described protocol is based on the widely adopted method of inducing IDO1 expression in a human cell line with interferon-gamma (IFN-γ) and subsequently measuring the production of kynurenine.
Principle of the Assay
The cell-based assay quantifies the inhibitory effect of a test compound on IDO1 enzyme activity within a cellular context. The core principle involves several steps:
-
IDO1 Induction: Human cancer cells, such as HeLa or SKOV-3, are stimulated with IFN-γ, a potent inducer of IDO1 gene expression.[1][5][6]
-
Enzymatic Reaction: The induced IDO1 enzyme catalyzes the conversion of L-tryptophan, present in the cell culture medium, into N-formylkynurenine, which is then rapidly converted to kynurenine.
-
Inhibitor Action: The test compound, this compound, is added to the cells. If effective, it will block the catalytic activity of the IDO1 enzyme.
-
Detection: The amount of kynurenine secreted into the cell culture supernatant is measured. A decrease in kynurenine concentration in the presence of the inhibitor, compared to an untreated control, indicates successful IDO1 inhibition.
-
Potency Determination: By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.
IDO1 Signaling and Inhibition Pathway
The following diagram illustrates the signaling cascade leading to IDO1-mediated immune suppression and the point of intervention for an inhibitor like this compound.
Caption: IFN-γ signaling induces IDO1, which is blocked by this compound.
Experimental Workflow
The diagram below outlines the sequential steps for performing the this compound cell-based assay.
Caption: Workflow for the cell-based IDO1 inhibitor screening assay.
Data Presentation: Assay Parameters and Expected Results
Quantitative data should be structured for clarity and comparison.
Table 1: Recommended Parameters for HeLa Cell-Based IDO1 Assay
| Parameter | Recommended Value | Notes |
|---|---|---|
| Cell Line | HeLa (Human cervical cancer) | Known to express IDO1 upon IFN-γ stimulation.[6][7][8] |
| Seeding Density | 1 x 10⁴ cells/well | For a 96-well plate format.[7] |
| Culture Medium | DMEM or RPMI-1640 + 10% FBS | Standard cell culture conditions. |
| IDO1 Induction | 10-100 ng/mL Human IFN-γ | Dose-dependent induction; 100 ng/mL provides a robust signal.[5][6] |
| Induction Time | 24 hours | Sufficient time for IDO1 protein expression.[7] |
| Compound Incubation | 24 - 48 hours | Allows for enzymatic conversion and inhibition to occur.[7] |
| Kynurenine Detection | Colorimetric (Ehrlich's Reagent) | Simple, cost-effective, and suitable for high-throughput screening.[7] |
| Wavelength | 480 nm | For absorbance reading of the kynurenine-p-DMAB complex.[7] |
Table 2: Example IC50 Data for IDO1 Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference/Notes |
|---|---|---|---|
| Epacadostat | SKOV-3 | ~15.3 nM | Potent clinical candidate, serves as a positive control.[5] |
| BMS-986205 | SKOV-3 | ~9.5 nM | Reference compound.[5] |
| This compound | HeLa | To be determined | Value to be obtained from the experimental dose-response curve. |
| NTRC 3883-0 | A375 | 182 nM | Example of another novel small molecule inhibitor.[9] |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound.
Materials and Reagents
-
Cell Line: HeLa cells
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Reagents:
-
Recombinant Human IFN-γ (carrier-free)
-
This compound (Test Compound)
-
Epacadostat (Positive Control Inhibitor)
-
DMSO (vehicle for compounds)
-
Trichloroacetic acid (TCA), 30% (w/v) solution
-
Ehrlich's Reagent: p-Dimethylaminobenzaldehyde (p-DMAB) dissolved in acetic acid (e.g., 2% w/v)[7]
-
L-Kynurenine (for standard curve)
-
-
Equipment:
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 480 nm
-
Protocol 1: Cell Seeding and IDO1 Induction
-
Culture HeLa cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize, count, and resuspend the cells in fresh culture medium to a concentration of 1 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (1 x 10⁴ cells/well). Leave perimeter wells with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Prepare a working solution of IFN-γ in culture medium at 200 ng/mL.
-
Remove the old medium from the cells and add 100 µL of fresh medium. For induced wells, add 100 µL of the 200 ng/mL IFN-γ solution to achieve a final concentration of 100 ng/mL. For negative control wells (no IDO1 activity), add 100 µL of plain medium.
-
Return the plate to the incubator for 24 hours.
Protocol 2: Compound Treatment and Incubation
-
Prepare serial dilutions of this compound and the positive control (Epacadostat) in culture medium. A typical starting concentration for the highest dose might be 10-100 µM, followed by 8-10 serial dilutions (e.g., 1:3 or 1:5). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
After the 24-hour IFN-γ induction, carefully remove the medium from the wells.
-
Add 200 µL of the medium containing the appropriate concentration of the test compound or control to each well. Include "vehicle only" (DMSO) control wells.
-
Incubate the plate for an additional 24-48 hours at 37°C, 5% CO₂.
Protocol 3: Kynurenine Detection and Measurement
-
After incubation, carefully transfer 140 µL of the cell culture supernatant from each well to a new 96-well plate or microcentrifuge tubes.
-
Add 10 µL of 30% TCA to each 140 µL supernatant sample to precipitate proteins.[7]
-
Incubate the mixture at 50°C for 30 minutes to hydrolyze any remaining N-formylkynurenine to kynurenine.[7]
-
Centrifuge the samples at 2500 rpm for 10 minutes to pellet the precipitated protein.[7]
-
Carefully transfer 100 µL of the clear supernatant from each sample to a new flat-bottom 96-well plate.[7]
-
Standard Curve: Prepare a kynurenine standard curve (e.g., 0-200 µM) in the same culture medium used for the assay. Process these standards identically to the experimental samples (steps 1-5).
-
Add 100 µL of Ehrlich’s reagent (2% p-DMAB in acetic acid) to each well containing the supernatant and the standards.[7]
-
Incubate at room temperature for 10-20 minutes until a yellow color develops.
-
Measure the absorbance at 480 nm using a microplate reader.[7]
Protocol 4: Data Analysis
-
Use the standard curve to calculate the concentration of kynurenine in each well.
-
Normalize the data by expressing the kynurenine concentration in each treated well as a percentage of the "vehicle only" control (representing 100% IDO1 activity).
-
Plot the percentage of IDO1 activity against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the dose-response curve and determine the IC50 value for this compound.[5][10]
Troubleshooting
-
Low Kynurenine Signal:
-
Ensure IFN-γ is active and used at an appropriate concentration.
-
Increase induction or compound incubation time.
-
Confirm the cell line is responsive to IFN-γ.
-
-
High Variability Between Replicates:
-
Check for inconsistent cell seeding or pipetting errors.
-
Ensure proper mixing of reagents.
-
-
Inhibitor Appears Inactive:
-
Verify the solubility and stability of this compound in the culture medium.
-
Include a known potent inhibitor like Epacadostat as a positive control to validate the assay's performance.
-
Consider potential cell permeability issues with the test compound.
-
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. mdpi.com [mdpi.com]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synentec.com [synentec.com]
Application Notes and Protocols for the Use of IDO1 Inhibitors in Murine Cancer Models
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1] In the tumor microenvironment (TME), upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2][3] This metabolic reprogramming suppresses the proliferation and effector function of anti-tumor T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby facilitating tumor immune evasion.[4][5]
IDO1 inhibitors are a class of small molecules designed to block the enzymatic activity of IDO1, thereby restoring local tryptophan levels and mitigating the immunosuppressive effects of kynurenine.[6] By alleviating this critical mechanism of tumor-induced tolerance, IDO1 inhibitors can enhance the efficacy of various cancer therapies, including chemotherapy and immune checkpoint blockade.[7][8] Preclinical studies in various murine cancer models have demonstrated that targeting the IDO1 pathway can lead to enhanced anti-tumor immune responses and improved therapeutic outcomes.[7][8]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of IDO1 inhibition is the restoration of T cell function within the TME. Tryptophan depletion leads to the activation of the General Control Nonderepressible 2 (GCN2) stress-response kinase in T cells, resulting in cell cycle arrest and anergy.[4] Concurrently, kynurenine and its downstream metabolites can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes Treg differentiation and suppresses effector T cell responses.[9]
Indoximod, the D-isomer of 1-methyl-tryptophan, acts as an IDO pathway inhibitor. Its mechanism involves the reversal of the downstream effects of IDO1 activation, including the reactivation of the mTOR pathway, which is crucial for T cell proliferation and effector function.[9][10] Indoximod has also been shown to modulate AhR signaling, influencing the differentiation of CD4+ T cells.[9]
Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies using indoximod in murine cancer models.
Table 1: In Vivo Efficacy of Indoximod in B16F10 Melanoma Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Change in IDO+ pDCs in TDLN | Reference |
| Vehicle + Vaccine | - | Baseline | Baseline | [9] |
| Indoximod (287 µmol/kg/dose bid) + Vaccine | Oral gavage | Significant improvement | Significant decrease | [9] |
| Indoximod (5 mg/day) + Cyclophosphamide | Timed-release pellets | Significant | Not Reported | [11] |
TDLN: Tumor-Draining Lymph Nodes; pDCs: Plasmacytoid Dendritic Cells
Table 2: Pharmacokinetic Profile of a Novel Phenylimidazole-based IDO1 Inhibitor (DX-03-12) in Mice
| Parameter | Value |
| Half-life (t1/2) | ~4.6 h |
| Oral Bioavailability | ~96% |
| Plasma Clearance | Moderate (~36% of hepatic blood flow) |
| Absorption | Rapid |
Data from a study on a novel IDO1 inhibitor, not indoximod, is included to provide an example of pharmacokinetic parameters.[12]
Experimental Protocols
Below are detailed protocols for key experiments involving the use of IDO1 inhibitors in murine cancer models, based on methodologies described in the literature.
Protocol 1: In Vivo Efficacy Study in a Syngeneic B16F10 Melanoma Model
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor effects of an IDO1 inhibitor in combination with immunotherapy.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)[13]
-
B16F10 melanoma cell line[13]
-
RPMI 1640 medium with 10% FBS and antibiotics[13]
-
Indoximod (or other IDO1 inhibitor)
-
Vehicle control (e.g., sterile water for oral gavage, or placebo pellets)
-
Immunotherapeutic agent (e.g., anti-PD-1 antibody, peptide vaccine)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation:
-
Culture B16F10 cells in RPMI 1640 medium at 37°C and 5% CO2.[13]
-
Harvest cells during the logarithmic growth phase (≤50% confluency).[14]
-
Wash cells with sterile PBS and resuspend in sterile, ice-cold HBSS at a concentration of 1 x 10^6 cells/mL.[14]
-
Ensure cell viability is >90% using trypan blue exclusion.[14]
-
-
Tumor Implantation:
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Indoximod Administration (Example):
-
Administer the combination immunotherapy agent according to its established protocol.
-
The control group should receive the vehicle and/or an isotype control antibody.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (width² x length) / 2.
-
Monitor animal body weight and overall health status.
-
Euthanize mice when tumors reach the protocol-defined endpoint (e.g., >2000 mm³ or signs of ulceration/distress).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize all remaining mice.
-
Excise tumors for weight measurement and further analysis (e.g., histology, flow cytometry for immune cell infiltration).
-
Collect tumor-draining lymph nodes and spleens for immunological analysis.
-
Caption: In Vivo Efficacy Study Workflow.
Protocol 2: Pharmacodynamic Analysis of IDO1 Inhibition in Murine Tissues
This protocol describes how to assess the pharmacodynamic effects of an IDO1 inhibitor by measuring tryptophan and kynurenine levels.
Materials:
-
Treated and control mice from the in vivo study
-
Blood collection tubes (e.g., with EDTA)
-
Tissue homogenization equipment
-
High-performance liquid chromatography (HPLC) system
-
Standards for tryptophan and kynurenine
Procedure:
-
Sample Collection:
-
At specified time points after the final dose, collect blood via cardiac puncture or retro-orbital bleeding.
-
Centrifuge blood to separate plasma and store at -80°C.
-
Harvest tumors and other relevant tissues (e.g., spleen, tumor-draining lymph nodes).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding trichloroacetic acid, vortex, and centrifuge. Collect the supernatant for analysis.
-
Tissues: Homogenize frozen tissues in a suitable buffer and precipitate proteins as described for plasma.
-
-
HPLC Analysis:
-
Analyze the tryptophan and kynurenine concentrations in the prepared samples using a validated HPLC method.
-
Calculate the kynurenine-to-tryptophan (Kyn/Trp) ratio as a measure of IDO1 activity.
-
-
Data Interpretation:
-
A significant decrease in the Kyn/Trp ratio in the treated group compared to the control group indicates effective in vivo inhibition of IDO1.
-
Conclusion
The use of IDO1 inhibitors, such as indoximod, in murine cancer models provides a valuable platform for investigating the role of the kynurenine pathway in tumor immunology and for evaluating the therapeutic potential of novel IDO1-targeting agents. The protocols and data presented here serve as a guide for researchers to design and execute preclinical studies aimed at advancing our understanding and application of this promising class of cancer immunotherapeutics. Careful experimental design and appropriate endpoint analysis are crucial for obtaining robust and translatable results.
References
- 1. Assessment of an Anticancer Effect of the Simultaneous Administration of MM-129 and Indoximod in the Colorectal Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of targeting tryptophan catabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-cell Function with Ido1-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that suppresses T-cell function, thereby playing a significant role in tumor immune evasion and the establishment of chronic infections.[1][2][3] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3][4] This enzymatic activity leads to two primary mechanisms of T-cell suppression: the depletion of tryptophan, which causes T-cell cycle arrest and anergy, and the production of immunosuppressive kynurenine metabolites.[5][6][7] These metabolites can induce the differentiation of regulatory T-cells (Tregs) and inhibit the function of effector T-cells, in part through the activation of the aryl hydrocarbon receptor (AHR).[2][]
Ido1-IN-13 is a potent and selective inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound can restore the local tryptophan concentration and prevent the accumulation of immunosuppressive kynurenine metabolites. This action reverses the IDO1-mediated suppression of T-cell activity, leading to enhanced T-cell proliferation, cytokine production, and cytotoxic function.[9][10][11] These characteristics make this compound a valuable research tool for elucidating the role of the IDO1 pathway in T-cell biology and for evaluating the therapeutic potential of IDO1 inhibition in immuno-oncology and other immune-related diseases.
Data Presentation
The following tables summarize the key quantitative parameters of representative IDO1 inhibitors, which can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of Select IDO1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Epacadostat | Human IDO1 | Cell-based (HeLa) | 73 | [5] |
| Epacadostat | Human IDO1 | Cell-based | 12 | [12] |
| BMS-986205 | Human IDO1 | Cell-based | - | [13] |
| Navoximod | Human IDO1 | Biochemical | - | [14] |
| Linrodostat | Human IDO1 | Biochemical | - | [14] |
| Compound 13 | Human IDO1 | Biochemical | 120 | [1] |
| Compound 18 | Human IDO1 | Biochemical | 77 | [5] |
| Compound 19 | Human IDO1 | Biochemical | 38 | [5] |
| 4-PI | Human IDO1 | Biochemical | 48,000 | [5] |
Table 2: Effective Concentrations of IDO1 Inhibitors in T-cell Functional Assays
| Compound | T-cell Function Assay | Cell System | Effective Concentration Range | Reference |
| Epacadostat | Rescue of T-cell Activation (IL-2) | SKOV-3/Jurkat co-culture | 10 nM - 1 µM | [13] |
| BMS-986205 | Rescue of T-cell Activation (IL-2) | SKOV-3/Jurkat co-culture | 10 nM - 1 µM | [13] |
| Epacadostat | T-cell Migration | Head and Neck Squamous Cell Carcinoma (HNSCC) cells and PBMCs | 1.3 µM | [15] |
| 1-Methyl-tryptophan (1-MT) | T-cell Cytotoxicity | MDA-MB-231 and Vγ9Vδ2 T-cells | - | [10] |
Signaling Pathways and Experimental Workflow
IDO1-Mediated T-cell Suppression Signaling Pathway
Caption: IDO1 signaling pathway leading to T-cell suppression.
Experimental Workflow for Studying T-cell Function with this compound
Caption: General workflow for T-cell function assays.
Experimental Protocols
Protocol 1: T-cell Proliferation Assay (CFSE-based) in a Co-culture System
This protocol is designed to assess the ability of this compound to restore T-cell proliferation in the presence of IDO1-expressing cancer cells.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3, HeLa)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound
-
Recombinant Human Interferon-gamma (IFN-γ)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA/PMA)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Day 1: Plating of Cancer Cells a. Seed the IDO1-expressing cancer cells into a 96-well flat-bottom plate at a density of 3 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. b. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
Day 2: IDO1 Induction a. Add 100 ng/mL of IFN-γ to each well to induce IDO1 expression.[13] b. Incubate for 24 hours at 37°C, 5% CO2.
-
Day 3: T-cell Staining and Co-culture Setup a. Isolate PBMCs or T-cells from healthy donor blood. b. Resuspend the T-cells at 1 x 10^6 cells/mL in serum-free RPMI-1640. c. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. d. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Wash the cells twice with complete RPMI-1640 medium. f. Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium. g. Remove the medium from the cancer cell plate and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO). h. Add the CFSE-labeled T-cells to the wells at a density of 1 x 10^5 cells/well. i. Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio). j. Bring the final volume in each well to 200 µL. k. Set up control wells:
- T-cells + stimuli (no cancer cells)
- T-cells alone (no stimuli)
- Cancer cells + T-cells + stimuli (no inhibitor)
-
Day 6-7: Analysis a. Harvest the non-adherent T-cells from each well. b. Analyze the cells by flow cytometry, gating on the T-cell population. c. Measure the dilution of CFSE fluorescence as an indicator of cell proliferation.
Protocol 2: T-cell Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on the production of key T-cell cytokines, such as IFN-γ and IL-2.
Materials:
-
Co-culture setup as described in Protocol 1.
-
ELISA kits for human IFN-γ and IL-2.
-
96-well ELISA plates.
-
Plate reader.
Procedure:
-
Set up the co-culture as described in Protocol 1, steps 1-3.
-
Day 5-6: Supernatant Collection a. After 48-72 hours of co-culture, centrifuge the 96-well plate at 300 x g for 5 minutes. b. Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet. c. Store the supernatants at -80°C until analysis.
-
ELISA Analysis a. Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's instructions. b. Read the absorbance on a plate reader. c. Calculate the concentration of cytokines in each sample using a standard curve.
Protocol 3: T-cell Mediated Cytotoxicity Assay
This protocol assesses whether this compound can enhance the cytotoxic activity of T-cells against IDO1-expressing target cancer cells.
Materials:
-
IDO1-expressing cancer cell line (target cells).
-
Effector T-cells (e.g., activated PBMCs or a cytotoxic T-lymphocyte cell line).
-
This compound.
-
Recombinant Human IFN-γ.
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit or a caspase-based apoptosis assay kit.
-
96-well U-bottom plates.
-
Plate reader.
Procedure:
-
Prepare Target Cells: a. Culture the target cancer cells and induce IDO1 expression with IFN-γ for 24 hours as described in Protocol 1.
-
Prepare Effector Cells: a. Activate and expand effector T-cells according to standard laboratory protocols.
-
Cytotoxicity Assay: a. On the day of the assay, harvest the IDO1-induced target cells and plate them in a 96-well U-bottom plate at 1 x 10^4 cells/well. b. Add serial dilutions of this compound to the wells. c. Add the effector T-cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1). d. Set up control wells:
- Target cells alone (spontaneous release).
- Target cells with lysis buffer (maximum release).
- Effector cells alone. e. Incubate the plate for 4-6 hours at 37°C, 5% CO2.
-
Analysis: a. Centrifuge the plate at 250 x g for 5 minutes. b. Transfer the supernatant to a new plate and perform the LDH assay according to the manufacturer's protocol. c. Alternatively, for apoptosis-based assays, follow the kit's instructions for staining and analysis by flow cytometry or fluorescence microscopy. d. Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Conclusion
This compound serves as a powerful tool for investigating the intricate role of the IDO1 pathway in regulating T-cell function. The protocols outlined in this document provide a framework for assessing the impact of IDO1 inhibition on T-cell proliferation, cytokine secretion, and cytotoxicity. By employing these methods, researchers can further unravel the mechanisms of immune suppression mediated by IDO1 and explore the potential of inhibitors like this compound in cancer immunotherapy and other therapeutic areas.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer [frontiersin.org]
Application of IDO1 Inhibitors in Glioblastoma Research: Notes and Protocols
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. In the context of glioblastoma (GBM), the most aggressive primary brain tumor in adults, IDO1 is overexpressed and plays a significant role in creating an immunosuppressive tumor microenvironment. This has made IDO1 a compelling target for therapeutic intervention. These application notes provide an overview of the use of IDO1 inhibitors in glioblastoma research, including experimental protocols and data presentation. While the specific compound "Ido1-IN-13" is not prominently featured in the reviewed literature, the principles and applications described herein are based on studies of other potent IDO1 inhibitors, such as BGB-5777 and epacadostat, in glioblastoma models.
Mechanism of Action of IDO1 in Glioblastoma
IDO1 catalyzes the conversion of the essential amino acid tryptophan into kynurenine and its downstream metabolites.[1][2][3] This enzymatic activity contributes to immunosuppression through two primary mechanisms:
-
Tryptophan Depletion: The depletion of tryptophan in the tumor microenvironment inhibits the proliferation and function of effector T cells, which are crucial for an anti-tumor immune response.[1][2]
-
Kynurenine Accumulation: The accumulation of kynurenine and other metabolites actively promotes the apoptosis of effector T cells and induces the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs).[1][3]
Recent studies have also suggested that IDO1 may have non-enzymatic functions that contribute to immune suppression in glioblastoma.[2][4][5][6] Research indicates that tumor cell IDO1 can enhance immune suppression and decrease survival independently of tryptophan metabolism.[4][5][6]
Therapeutic Rationale for IDO1 Inhibition in Glioblastoma
The immunosuppressive nature of the glioblastoma microenvironment is a major obstacle to effective treatment, including immunotherapies like checkpoint inhibitors. By targeting IDO1, researchers aim to:
-
Restore local tryptophan levels, thereby supporting the function of anti-tumor T cells.
-
Reduce the concentration of immunosuppressive kynurenine metabolites.
-
Enhance the efficacy of other cancer therapies, such as radiation and immune checkpoint blockade (e.g., anti-PD-1).[7][8][9]
Preclinical studies have shown that combining IDO1 inhibition with radiation and PD-1 blockade can lead to a durable survival benefit in mouse models of glioblastoma.[7][8][9] Interestingly, the therapeutic efficacy of this combination therapy was found to be dependent on IDO1 inhibition in non-tumor cells rather than the glioblastoma cells themselves.[7][9]
Data Presentation
Preclinical Efficacy of IDO1 Inhibitor BGB-5777 in a Syngeneic Mouse Glioblastoma Model
| Treatment Group | Median Overall Survival (Days) | Durable Survival Benefit (>150 days) | Key Finding | Reference |
| Control | - | - | - | [8] |
| Radiation Therapy (RT) | 25 | 0% | Monotherapy shows limited efficacy. | [8] |
| Anti-PD-1 mAb | 32 | 0% | Monotherapy shows limited efficacy. | [8] |
| BGB-5777 (IDO1 inhibitor) | 26.5 | 0% | Monotherapy shows limited efficacy. | [8] |
| RT + Anti-PD-1 mAb + BGB-5777 | 53 | 33% | Triple combination therapy significantly increases survival.[8] | [8] |
Impact of Trimodal Therapy on Tumor-Infiltrating T-cells
| Treatment Group | Change in GBM-infiltrating Tregs | Reference |
| Triple Therapy (RT + PD-1 mAb + BGB-5777) | Significant Decrease | [8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of an IDO1 Inhibitor in an Orthotopic Glioblastoma Mouse Model
This protocol outlines a typical experiment to evaluate the efficacy of an IDO1 inhibitor in combination with radiation and checkpoint blockade in a syngeneic mouse model of glioblastoma.
1. Cell Culture and Intracranial Implantation: a. Culture GL261 murine glioma cells in appropriate media. b. Harvest and resuspend cells in sterile PBS at a concentration of 2 x 10^5 cells/µL. c. Anesthetize C57BL/6 mice and secure them in a stereotactic frame. d. Inject 1 µL of the cell suspension into the right striatum of the brain. e. Suture the incision and monitor the mice for recovery.
2. Treatment Regimen: a. At 14 days post-intracranial injection, randomize mice into treatment groups (e.g., vehicle control, IDO1 inhibitor alone, radiation alone, anti-PD-1 mAb alone, and combinations). b. IDO1 Inhibitor Administration: Administer the IDO1 inhibitor (e.g., BGB-5777 at 100mg/kg) orally, twice daily, for the duration of the study. c. Radiation Therapy: Deliver whole-brain radiotherapy (e.g., 2 Gy for 5 consecutive days). d. Checkpoint Blockade: Administer anti-PD-1 mAb (e.g., 4 doses, every 3 days) via intraperitoneal injection.
3. Monitoring and Endpoint: a. Monitor mice daily for signs of tumor progression (e.g., weight loss, neurological symptoms). b. The primary endpoint is overall survival. Euthanize mice when they reach a moribund state. c. For mechanistic studies, a separate cohort of mice can be euthanized at a specific time point (e.g., day 21 post-injection) for tissue collection.
4. Tissue Analysis: a. Perfuse mice with saline and harvest brains. b. Isolate tumors and process for downstream analysis such as flow cytometry to analyze immune cell infiltration (e.g., Tregs, CD8+ T cells) or qPCR to assess gene expression changes.
Protocol 2: Western Blot Analysis of IDO1 Expression in Glioblastoma Cells
This protocol describes how to assess the protein levels of IDO1 in glioblastoma cell lines.
1. Cell Lysis: a. Culture human or mouse glioblastoma cell lines to 80-90% confluency. b. To induce IDO1 expression, treat cells with interferon-gamma (IFNγ) for 24-48 hours. c. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. d. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
2. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against IDO1 overnight at 4°C. f. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Visualizations
Caption: IDO1 signaling pathway in the glioblastoma tumor microenvironment.
Caption: Experimental workflow for evaluating an IDO1 inhibitor in a glioblastoma mouse model.
Caption: Logical relationship of IDO1 inhibition in glioblastoma therapy.
References
- 1. The immunosuppressive role of indoleamine 2, 3-dioxygenase in glioblastoma: mechanism of action and immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]
- 3. Non-tumor cell IDO1 predominantly contributes to enzyme activity and response to CTLA-4/PD-L1 inhibition in mouse glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy with IDO1 inhibitor for enhancing glioblastoma treatment efficacy - Research Day 2017 [feinberg.northwestern.edu]
- 9. aacrjournals.org [aacrjournals.org]
Measuring the In Vitro Efficacy of Ido1-IN-13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This enzymatic activity plays a crucial role in creating an immunosuppressive microenvironment, which is often exploited by cancer cells to evade the immune system.[2][3] By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 can inhibit the proliferation and function of effector T cells and promote the generation of regulatory T cells (Tregs).[2][4] Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy in oncology.[3]
Ido1-IN-13 is a potent and selective inhibitor of the IDO1 enzyme. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, from direct enzymatic inhibition to its functional effects on immune cells.
IDO1 Signaling Pathway
The canonical IDO1 signaling pathway leading to immune suppression involves both tryptophan depletion and the accumulation of kynurenine and its downstream metabolites. Tryptophan starvation can activate the general control nonderepressible 2 (GCN2) stress kinase, leading to T cell anergy and apoptosis.[4] Kynurenine can act as a ligand for the aryl hydrocarbon receptor (AhR), further promoting an immunosuppressive environment.[4]
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro assays for this compound, with comparative data for other known IDO1 inhibitors.
Table 1: Enzymatic and Cell-Based Assay Data for IDO1 Inhibitors
| Compound | Enzymatic IC50 (nM) | HeLa Cell IC50 (nM) | HEK293-hIDO1 IC50 (nM) |
| This compound (Example Data) | 1.5 | 2.0 | 1.2 |
| Epacadostat | 73[5] | 12[6] | - |
| BMS-986205 | - | 1.7 | 1.1 |
| Navoximod | - | - | - |
Table 2: T-Cell Based Assay Data for IDO1 Inhibitors
| Compound | T-Cell Co-Culture EC50 (nM) | Mixed Lymphocyte Reaction EC50 (nM) |
| This compound (Example Data) | 1.5 | 1.2 |
| BMS-986205 | 1.2 | - |
Experimental Protocols
IDO1 Enzymatic Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDO1. The production of kynurenine from tryptophan is quantified.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
This compound
-
96-well microplate
-
Plate reader capable of measuring absorbance at 480 nm
Protocol:
-
Prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Prepare serial dilutions of this compound in the reaction mixture.
-
Add the recombinant human IDO1 enzyme to each well, except for the no-enzyme control.
-
Initiate the reaction by adding 400 µM L-tryptophan to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30% (w/v) TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at 480 nm to quantify kynurenine.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Kynurenine Measurement Assay
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context. IDO1 expression is induced in a cancer cell line, and the amount of kynurenine secreted into the culture medium is quantified.
Materials:
-
HeLa or HEK293 cells stably overexpressing human IDO1 (HEK293-hIDO1)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFNγ) for induction of IDO1 in HeLa cells
-
This compound
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed HeLa or HEK293-hIDO1 cells in a 96-well plate and allow them to adhere overnight.
-
For HeLa cells, induce IDO1 expression by treating with IFNγ (e.g., 50 ng/mL) for 24-48 hours.
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound.
-
Incubate the cells for a defined period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Centrifuge to clarify the supernatant.
-
Transfer the clarified supernatant to a new plate.
-
Add Ehrlich's reagent and measure the absorbance at 480 nm to quantify kynurenine.
-
Calculate the IC50 value of this compound.
T-Cell Proliferation/Co-Culture Assay
This functional assay assesses the ability of this compound to rescue T-cell proliferation from the immunosuppressive effects of IDO1-expressing cells.
Materials:
-
IDO1-expressing cancer cells (e.g., IFNγ-treated HeLa or SK-OV-3)
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
T-cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PHA)
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Flow cytometer
Protocol:
-
Label PBMCs or T-cells with a proliferation dye according to the manufacturer's instructions.
-
Seed IDO1-expressing cancer cells in a 96-well plate.
-
Add the labeled T-cells to the wells with the cancer cells.
-
Add T-cell activation stimuli to the co-culture.
-
Add serial dilutions of this compound to the co-culture.
-
Incubate the co-culture for 3-5 days.
-
Harvest the T-cells and analyze their proliferation by flow cytometry. A decrease in the fluorescence intensity of the proliferation dye indicates cell division.
-
Calculate the EC50 value of this compound, which is the concentration that restores T-cell proliferation by 50%.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vitro efficacy of the IDO1 inhibitor, this compound. By systematically assessing its impact on enzymatic activity, cellular IDO1 function, and T-cell proliferation, researchers can obtain a detailed understanding of its potency and mechanism of action. This information is critical for the preclinical development and characterization of novel IDO1 inhibitors for cancer immunotherapy.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ido1-IN-13 in Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for evaluating the therapeutic potential of Ido1-IN-13, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in the context of cancer immunotherapy. The protocols outlined below are intended to serve as a foundation for preclinical studies aimed at elucidating the mechanism of action and efficacy of this compound.
Introduction to IDO1 and this compound
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that is frequently overexpressed in the tumor microenvironment.[1][2] By catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates a microenvironment that is hostile to immune effector cells, particularly T cells.[2][3][4] Tryptophan depletion arrests T cell proliferation, while the accumulation of kynurenine and its metabolites induces T cell apoptosis and promotes the differentiation and activity of regulatory T cells (Tregs).[3][] This dual mechanism allows tumors to evade immune surveillance and destruction.[3][4]
This compound is a potent small molecule inhibitor of IDO1. Its ability to block the enzymatic activity of IDO1 makes it a promising candidate for cancer immunotherapy, with the potential to restore anti-tumor immune responses.
Quantitative Data for this compound
The following table summarizes the available quantitative data on the potency and efficacy of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 61.6 nM | Enzyme Assay | --INVALID-LINK--[6][7] |
| EC50 | 17 nM | Cellular Assay | --INVALID-LINK--[1][3][8][9] |
| EC50 | 30 nM | HeLa Cellular Assay | --INVALID-LINK--[10][11] |
| In Vivo Efficacy | 51% decrease in Kyn/Trp ratio | SK-OV-3 Xenograft Tumor Tissues | --INVALID-LINK--[6][7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach to its evaluation, the following diagrams are provided.
Experimental Protocols
In Vitro IDO1 Inhibition Assay (HeLa Cells)
This protocol is designed to determine the cellular potency (EC50) of this compound by measuring the inhibition of IFN-γ-induced kynurenine production in HeLa cells.
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IFN-γ (e.g., R&D Systems)
-
This compound
-
DMSO (for compound dilution)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
L-Kynurenine standard
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then further dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment and IDO1 Induction:
-
Remove the old medium from the cells.
-
Add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells.
-
Add recombinant human IFN-γ to a final concentration of 100 ng/mL to all wells except the negative control wells.
-
Include a "vehicle control" (medium with IFN-γ and DMSO) and a "no IFN-γ" control.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Kynurenine Measurement:
-
Carefully collect 70 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 35 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.
-
Add 50 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a plate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of L-kynurenine.
-
Calculate the kynurenine concentration in each sample from the standard curve.
-
Normalize the data to the vehicle control (100% activity) and the no IFN-γ control (0% activity).
-
Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the EC50 value.
-
In Vivo Tumor Xenograft Study (SK-OV-3 Model)
This protocol provides a representative in vivo experimental design to evaluate the efficacy of this compound in a human ovarian cancer xenograft model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
SK-OV-3 cells (ATCC® HTB-77™)
-
Matrigel® (Corning)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
-
Equipment for oral gavage
-
Instruments for tissue collection and processing
-
LC-MS/MS for kynurenine and tryptophan analysis
Procedure:
-
Tumor Cell Implantation:
-
Harvest SK-OV-3 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel®.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.
-
-
Drug Administration:
-
Administer this compound or vehicle orally once or twice daily. The specific dose and schedule should be determined from pharmacokinetic and tolerability studies.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Sample Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice and collect blood and tumor tissue.
-
Process blood to obtain plasma.
-
Snap-freeze a portion of the tumor tissue for pharmacodynamic analysis and fix the remainder for immunohistochemistry.
-
-
Pharmacodynamic Analysis:
-
Measure the concentrations of kynurenine and tryptophan in plasma and tumor homogenates using LC-MS/MS.
-
Calculate the kynurenine/tryptophan ratio as a biomarker of IDO1 activity.
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the treatment groups and the vehicle control group.
-
Analyze the differences in the kynurenine/tryptophan ratio between the groups.
-
Evaluate any changes in body weight as an indicator of toxicity.
-
These protocols provide a framework for the preclinical evaluation of this compound. Adjustments may be necessary based on the specific research questions and experimental conditions. Rigorous experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. IDO-IN-13 | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO-IN-13 - Immunomart [immunomart.org]
- 4. selleckchem.com [selleckchem.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Preparing Ido1-IN-13 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation, handling, and storage of stock solutions of Ido1-IN-13, a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] IDO1 is a well-established therapeutic target in immuno-oncology and other diseases characterized by immune dysregulation.[2][4][5][6] Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies investigating its biological activity.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₁₇F₃N₄O | [7] |
| Molecular Weight | 458.43 g/mol | [7] |
| Solubility in DMSO | Up to 65 mg/mL (141.79 mM) | [8] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [8][9][10][11] |
| Storage (Powder) | -20°C for up to 3 years | [8] |
| Storage (in Solvent) | -80°C for up to 1 year | [8] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[8]
-
Pipettes and sterile, filter-barrier pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for initial stock solutions of small molecule inhibitors.[7]
1. Calculation of Required Mass:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
Mass (mg) = 0.01 mol/L x 0.001 L x 458.43 g/mol x 1000 mg/g = 4.58 mg
2. Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound powder into the microcentrifuge tube.
3. Dissolving the Compound:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, this would be 1 mL.
-
Close the tube tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Optional but Recommended: If the compound does not fully dissolve with vortexing, sonicate the solution for 5-10 minutes.[8] Visually inspect the solution to ensure there are no visible particles.
4. Aliquoting and Storage:
-
Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.[9][10][12]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[8] For short-term storage, -20°C may be acceptable for some inhibitors, though -80°C is generally recommended for optimal stability.[8][13]
5. Preparation of Working Solutions:
-
When needed for an experiment, thaw a single aliquot of the stock solution at room temperature.
-
Prepare further dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity or interference with the assay.[9]
Visualizations
Signaling Pathway
References
- 1. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDO-IN-13 - Immunomart [immunomart.org]
- 8. IDO-IN-13 | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
- 12. content.abcam.com [content.abcam.com]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ido1-IN-13 Working Concentration
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for effectively using Ido1-IN-13, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid L-tryptophan.[2] In various pathological conditions, particularly in cancer, IDO1 is often overexpressed in tumor cells and immune cells within the tumor microenvironment.[2][3] This overexpression leads to two main immunosuppressive effects:
-
Tryptophan Depletion: The degradation of tryptophan starves effector T cells, which are crucial for anti-tumor immunity, leading to their inactivation (anergy) or cell death.[2][4]
-
Kynurenine Accumulation: The metabolic products of tryptophan degradation, known as kynurenines, actively suppress T cell function and promote the generation of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[2]
This compound works by blocking the catalytic activity of IDO1, thereby preventing tryptophan degradation. This action restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenines, which can help reactivate T cell-mediated immunity against tumors.
Caption: IDO1 pathway and mechanism of this compound inhibition.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
The optimal working concentration of this compound will vary depending on the cell type, assay conditions, and experimental goals. However, based on available data, a starting point for dose-response experiments can be determined. This compound is a potent inhibitor with a reported EC50 of 17 nM .[1]
For initial experiments, it is recommended to perform a dose-response curve spanning a wide concentration range, for example, from 0.1 nM to 10 µM, to determine the IC50 (the concentration that causes 50% inhibition) in your specific cellular system.
Table 1: Reported Potency of this compound and Other Reference IDO1 Inhibitors
| Compound | Assay Type | Cell Line / System | Reported IC50 / EC50 | Reference |
| This compound | Cell-based | Not specified in abstract | 17 nM | Patent WO2019040102A1[1] |
| Epacadostat | Cell-based (Kynurenine) | IFNγ-stimulated SKOV-3 | ~15.3 nM | [4] |
| Epacadostat | Cell-based (T-cell rescue) | SKOV-3 / Jurkat co-culture | ~18 nM | [4] |
| BMS-986205 | Cell-based (Kynurenine) | IFNγ-stimulated HeLa | 1.7 nM | [5] |
| BMS-986205 | Cell-based (Kynurenine) | IFNγ-stimulated SKOV-3 | ~9.5 nM | [4] |
Q3: How do I design an experiment to determine the optimal working concentration of this compound?
A cell-based assay measuring the production of kynurenine is the most direct method to determine the functional activity of this compound. The general workflow involves stimulating cells with interferon-gamma (IFNγ) to induce IDO1 expression, treating the cells with a range of this compound concentrations, and then quantifying the kynurenine in the cell culture supernatant.
Caption: Experimental workflow for optimizing this compound concentration.
Detailed Experimental Protocol
Protocol: Determining the IC50 of this compound in a Cell-Based Kynurenine Assay
This protocol is adapted from established methods for testing IDO1 inhibitors in IFNγ-stimulated cancer cell lines such as HeLa or SKOV-3.[4][5][6]
Materials:
-
HeLa (human cervical cancer) or SKOV-3 (human ovarian cancer) cells
-
Cell culture medium (e.g., DMEM or McCoy's 5A) with 10% FBS
-
Recombinant Human IFNγ
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent: p-dimethylaminobenzaldehyde in acetic acid) or HPLC system
-
Trichloroacetic acid (TCA)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 3 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.[4][6]
-
IDO1 Induction: The next day, add fresh medium containing IFNγ to a final concentration of 50-100 ng/mL to induce IDO1 expression.[4] Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., from 10 µM down to 0.1 nM). Include a vehicle control (DMSO only). The final DMSO concentration in the assay should not exceed 0.5%.
-
Treatment: Remove the IFNγ-containing medium from the cells and replace it with 200 µL of the medium containing the serially diluted this compound or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Kynurenine Measurement (Colorimetric Method):
-
Carefully transfer 140 µL of supernatant from each well to a new 96-well plate.
-
Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to each well to precipitate proteins. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6]
-
Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the clarified supernatant to a new plate.
-
Add 100 µL of Ehrlich's reagent (e.g., 2% w/v p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
Incubate for 10-20 minutes at room temperature. A yellow color will develop.
-
Read the absorbance at 480-490 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine to quantify the amount in your samples.
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[4]
-
Q4: What are the recommended doses for in vivo studies?
Table 2: Reference In Vivo Dosing for Other IDO1 Inhibitors
| Compound | Animal Model | Dose | Route | Outcome / Finding | Reference |
| Epacadostat | Mouse (B16F10 melanoma) | 100 mg/kg | Oral (BID) | Showed target engagement and reduced kynurenine levels. | A study on NTRC 3883-0 referenced this dosing for epacadostat. |
| l-1MTrp | Mouse (B16F10 melanoma) | 5 mg/kg (in feed) | Oral | Combined with chemotherapy, inhibited tumor growth by >90%. | [7] |
| Navoximod | Human (Phase I Trial) | 50 - 1000 mg | Oral | Combination with atezolizumab was well-tolerated. | A Phase I study in patients with advanced solid tumors. |
Recommendation: For a novel compound like this compound, start with a dose-escalation study in mice, beginning with a lower dose (e.g., 10-25 mg/kg) and escalating to higher doses (e.g., 100-200 mg/kg), while monitoring for tolerability and pharmacodynamic effects (i.e., reduction in plasma or tumor kynurenine levels).
Troubleshooting Guide
Q5: I am not seeing any inhibition of IDO1 activity. What could be wrong?
| Potential Cause | Suggested Solution |
| Insufficient IDO1 Induction | Ensure that the cell line used expresses IDO1 upon IFNγ stimulation. Confirm the potency of your IFNγ stock. Titrate the IFNγ concentration (e.g., 25-200 ng/mL) and induction time (24-48h) to maximize IDO1 expression.[4] |
| Compound Inactivity/Degradation | Confirm the identity and purity of your this compound stock. Prepare fresh dilutions for each experiment. Assess the stability of the compound in your cell culture medium over the course of the experiment. |
| Assay Issues | If using a colorimetric assay, ensure that your compound does not interfere with the color development or have absorbance at the detection wavelength. Run a control with the compound in cell-free medium to check for interference.[8] |
| High Cell Density | Seeding too many cells can result in a high concentration of the IDO1 enzyme, making it difficult to achieve inhibition. Try reducing the cell seeding density.[4] |
Q6: My compound shows high potency in the enzymatic assay but is much weaker in the cell-based assay. Why?
| Potential Cause | Explanation & Solution |
| Poor Cell Permeability | The compound may not be efficiently entering the cells to reach its intracellular target, IDO1. This is a common reason for discrepancies between biochemical and cellular assays. Consider assays to measure compound uptake. |
| Compound Efflux | Cells may be actively pumping the compound out via efflux pumps (e.g., P-glycoprotein). This can be tested by co-treatment with known efflux pump inhibitors. |
| Metabolic Instability | The compound may be rapidly metabolized and inactivated by the cells. Perform stability assays in the presence of cell lysates or microsomes. |
| High Protein Binding | The compound may bind to proteins in the serum of the cell culture medium, reducing the free concentration available to act on the cells. Consider reducing the serum percentage during the treatment period, if tolerated by the cells. |
Q7: I am observing cytotoxicity at concentrations where I expect to see IDO1 inhibition. How can I troubleshoot this?
| Potential Cause | Suggested Solution |
| Off-Target Effects | At higher concentrations, the compound may be hitting other cellular targets, leading to toxicity. This is a known issue with some IDO1 inhibitors.[4] |
| Solubility Issues | The compound may be precipitating out of solution at higher concentrations, which can cause non-specific stress and cell death. Visually inspect the wells with the highest concentrations for any precipitate. Reduce the final DMSO concentration. |
| Assay Confound | The observed "toxicity" might be an artifact. For example, some viability assays can be affected by compounds that interfere with cellular redox states. Use an orthogonal method to confirm cytotoxicity (e.g., measure membrane integrity with a trypan blue exclusion assay or a live/dead stain). |
| On-Target Toxicity in Sensitive Cells | In some contexts, completely blocking the kynurenine pathway could have detrimental effects on specific cell lines. Ensure you have a positive control inhibitor (e.g., Epacadostat) to compare the toxicity profile. |
Recommendation: Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or live/dead staining) using the same cell line, compound concentrations, and incubation time as your functional assay. This allows you to determine a therapeutic window where the compound is inhibiting IDO1 without causing significant cell death.[4][9] For example, some inhibitors like BMS-986205 have been shown to induce cell death at micromolar concentrations.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-tumor IDO1 target engagements determine the cancer-immune set point and predict the immunotherapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Ido1-IN-13: A Guide to Potential Off-Target Effects
For Immediate Release
Researchers and drug development professionals utilizing the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-13, now have access to a comprehensive technical support center designed to address potential experimental challenges, with a specific focus on navigating its off-target effects. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to ensure the generation of robust and reliable data.
While this compound is a potent inhibitor of IDO1, with a reported IC50 of 61.6 nM in enzymatic assays and a cellular EC50 of 30 nM in HeLa cells, a thorough understanding of its selectivity profile is crucial for accurate data interpretation. At present, comprehensive public data from broad kinase screening panels or detailed safety pharmacology studies for this compound are limited. However, based on the known pharmacology of IDO1 inhibitors as a class, researchers should be cognizant of potential interactions with related enzymes and signaling pathways.
This technical support center aims to provide a framework for identifying and mitigating potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: The primary target of this compound is Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.
Q2: Are there any known off-targets for this compound?
A2: Specific off-target screening data for this compound is not extensively available in the public domain. However, researchers should consider potential cross-reactivity with other heme-containing dioxygenases, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), as a possibility. General off-target effects for some classes of IDO1 inhibitors have been reported to include activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Q3: What are the potential downstream consequences of off-target effects?
A3: Off-target effects can lead to a variety of unintended biological consequences, including modulation of unintended signaling pathways, altered cellular phenotypes, and potential cytotoxicity. For instance, activation of the AhR pathway can influence the expression of a wide range of genes involved in metabolism, immunity, and cell growth.
Q4: How can I determine if my experimental results are influenced by off-target effects of this compound?
A4: The troubleshooting guide below outlines several experimental strategies to investigate potential off-target effects. These include the use of structurally distinct IDO1 inhibitors as controls and cellular thermal shift assays (CETSA) to confirm target engagement.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a systematic approach to help researchers identify and troubleshoot potential off-target effects of this compound in their experiments.
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype or Signaling Pathway Activation | Off-target activity of this compound. | 1. Use a Structurally Unrelated IDO1 Inhibitor: Compare the effects of this compound with another potent and selective IDO1 inhibitor that has a different chemical scaffold (e.g., Epacadostat). If the phenotype is not replicated, it may be an off-target effect of this compound. 2. IDO1 Knockdown/Knockout Control: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate IDO1 expression in your cell model. If the phenotype persists in the presence of this compound in IDO1-deficient cells, it is likely an off-target effect. 3. Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype. Off-target effects often occur at higher concentrations than on-target effects. |
| Inconsistent Results Across Different Cell Lines | Cell-type specific expression of off-targets. | Characterize the expression levels of potential off-target proteins (e.g., IDO2, TDO, AhR) in the cell lines being used. This can help to correlate the observed effects with the presence of a potential off-target. |
| Confirmation of Target Engagement | Uncertainty whether this compound is engaging IDO1 in the cellular context at the concentrations used. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to IDO1 in your experimental system. An increase in the thermal stability of IDO1 upon compound treatment indicates target engagement. |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to verify the direct binding of this compound to the IDO1 protein in a cellular environment.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 1 hour).
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Separation: Centrifuge the heated lysates to pellet the precipitated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for IDO1.
-
Data Analysis: Quantify the band intensities for IDO1 at each temperature for the different treatment conditions. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Experimental Logic
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.
Figure 1. A logical workflow to differentiate between on-target and potential off-target effects of this compound.
Figure 2. A streamlined workflow for confirming target engagement of this compound with IDO1 using the Cellular Thermal Shift Assay.
By providing this dedicated resource, we aim to empower researchers to confidently use this compound and to generate high-quality, reproducible data that will advance our understanding of IDO1 biology and its role in disease.
Technical Support Center: In Vivo Studies with Ido1-IN-13
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ido1-IN-13 in in vivo studies. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Lack of in vivo efficacy (e.g., no tumor growth inhibition, no change in immune cell populations) despite proven in vitro activity? | a. Suboptimal Pharmacokinetics/Bioavailability: Poor absorption, rapid metabolism, or rapid clearance of this compound. b. Inadequate Dose or Dosing Schedule: The concentration of the inhibitor at the tumor site may not be sufficient to inhibit IDO1 effectively. c. Formulation and Solubility Issues: The compound may be precipitating out of solution upon administration. d. Tumor Microenvironment Factors: The tumor model may not be dependent on the IDO1 pathway for immune evasion. Some tumors have alternative immune escape mechanisms.[1] e. Redundancy from other Tryptophan-Catabolizing Enzymes: Tryptophan-2,3-dioxygenase (TDO) can also mediate immune suppression, and its expression might compensate for IDO1 inhibition.[2] | a. Pharmacokinetic Analysis: Conduct a pilot PK study to determine the Cmax, Tmax, and half-life of this compound in your animal model. This will inform an optimal dosing strategy. b. Dose-Escalation Study: Perform a dose-escalation study to identify a dose that achieves the desired pharmacodynamic effect (e.g., sustained reduction of kynurenine levels). c. Formulation Optimization: Ensure this compound is fully solubilized. For this compound, which is soluble in DMSO[3], prepare a stock solution and dilute it in an appropriate vehicle for in vivo administration (e.g., a mixture of DMSO, PEG300, Tween 80, and saline). Always prepare fresh formulations and check for precipitation before injection. d. Tumor Model Characterization: Confirm IDO1 expression in your tumor model by immunohistochemistry (IHC) or western blot. Select tumor models known to be sensitive to IDO1 inhibition. e. Assess TDO Expression: Evaluate TDO expression in your tumor model. If TDO is highly expressed, a dual IDO1/TDO inhibitor might be more effective. |
| 2. High variability in experimental results between animals? | a. Inconsistent Dosing: Inaccurate volume or concentration of the administered compound. b. Animal Health and Stress: Underlying health issues or stress in the animals can affect drug metabolism and immune responses. c. Tumor Heterogeneity: Variation in tumor size and vascularization can impact drug delivery and response. | a. Precise Dosing Technique: Ensure accurate and consistent administration of this compound. Use calibrated equipment and consistent techniques for injections. b. Animal Acclimatization and Monitoring: Allow for a proper acclimatization period for the animals before starting the experiment. Monitor animal health closely throughout the study. c. Tumor Size Matching: Start treatment when tumors have reached a consistent, pre-defined size across all animals in the study. |
| 3. Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy)? | a. Off-Target Effects: The inhibitor may be interacting with other molecules besides IDO1. b. Vehicle Toxicity: The vehicle used for drug formulation may be causing adverse effects, especially at high concentrations of solvents like DMSO. c. Excessive IDO1 Inhibition: While generally considered safe, complete systemic inhibition of the kynurenine pathway could have unforeseen consequences. | a. Lower the Dose: If toxicity is observed, reduce the dose of this compound. b. Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound-related and vehicle-related toxicity. For mice, the concentration of DMSO should generally be kept below 10%.[3] c. Monitor Biomarkers: Monitor relevant biomarkers of toxicity in blood and tissue samples. |
| 4. Difficulty in assessing the pharmacodynamic (PD) effect of this compound? | a. Inappropriate Biomarker Selection: Measuring only tumor size may not be sufficient to demonstrate the biological activity of an immunomodulatory agent. b. Incorrect Timing of Sample Collection: The timing of blood or tissue collection may not align with the peak activity of the inhibitor. c. Insensitive Assay Methods: The methods used to measure tryptophan and kynurenine may not be sensitive enough to detect changes. | a. Measure Tryptophan and Kynurenine Levels: The primary PD markers for IDO1 inhibition are the levels of tryptophan (substrate) and kynurenine (product) in plasma and tumor tissue. A successful inhibition will lead to an increase in tryptophan and a decrease in kynurenine. b. Time-Course PD Study: Collect samples at multiple time points after a single dose of this compound to understand the kinetics of the PD effect. c. Use Validated Assays: Employ validated and sensitive methods like LC-MS/MS for the quantification of tryptophan and kynurenine. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, also known as GS-4361, is a potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) with an EC50 of 17 nM.[3] IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[4][5] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine.[6] This suppresses the function of effector T cells and promotes the activity of regulatory T cells, allowing cancer cells to evade the immune system.[2] this compound blocks this activity, thereby restoring anti-tumor immunity.[5]
2. How should I formulate this compound for in vivo studies?
This compound is soluble in DMSO at 65 mg/mL.[3] For in vivo administration, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with other vehicles to create a solution that is well-tolerated by the animals. A typical formulation might consist of:
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Saline or Water for Injection
It is crucial to prepare the formulation fresh for each experiment and to visually inspect for any precipitation before administration. A vehicle-only control group should always be included in your study design.
3. What is a typical starting dose for in vivo efficacy studies?
4. How can I confirm that this compound is hitting its target in vivo?
The most direct way to confirm target engagement is to measure the levels of tryptophan and kynurenine in plasma and/or tumor tissue. Effective IDO1 inhibition will result in a significant decrease in the kynurenine-to-tryptophan ratio. This pharmacodynamic (PD) analysis is a critical component of in vivo studies with IDO1 inhibitors.
5. What are some potential reasons for the failure of IDO1 inhibitors in clinical trials, and how might this impact my preclinical research?
While preclinical studies with IDO1 inhibitors showed great promise, some late-stage clinical trials have not met their primary endpoints.[7] Potential reasons for this discrepancy include:
-
Patient Selection: Not all tumors are dependent on the IDO1 pathway for immune evasion.
-
Redundant Pathways: Other mechanisms, such as TDO activity, may compensate for IDO1 inhibition.
-
Complex Tumor Microenvironment: The interplay of various immune cells and signaling pathways in the tumor microenvironment is complex, and targeting only one pathway may not be sufficient.
For preclinical research, this highlights the importance of:
-
Thoroughly characterizing your in vivo models for IDO1 expression and dependency.
-
Considering combination therapies, for example, with checkpoint inhibitors, where IDO1 inhibitors may still hold promise.[8]
-
Investigating the broader impact of IDO1 inhibition on the tumor microenvironment beyond just T cell activity.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant IDO1 inhibitors for comparative purposes.
| Compound | Target | In Vitro Potency | Chemical Formula | CAS Number |
| This compound (GS-4361) | IDO1 | EC50: 17 nM[3] | C26H17F3N4O[3] | 2291164-02-6[3] |
| Epacadostat (INCB024360) | IDO1 | IC50: ~12 nM (cell-based)[8] | C11H12F3N7O3 | 1204669-58-8 |
| Indoximod (D-1MT) | IDO pathway (indirect) | Ki: 34 µM (for 1-MT racemate)[9] | C12H14N2O2 | 86060-80-8 |
| Navoximod (GDC-0919) | IDO1 | EC50: 75 nM (cell-based)[2] | C19H17FN6O2 | 1402836-58-1 |
| BMS-986205 | IDO1 | IC50: 1.1 µM (HEK293 cells)[9] | C17H15N5O2 | 1673551-51-0 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
-
Cell Culture and Implantation:
-
Culture a murine cancer cell line known to express IDO1 (e.g., B16-F10 melanoma, CT26 colon carcinoma) under standard conditions.
-
Harvest cells and resuspend in sterile PBS or Matrigel.
-
Inject an appropriate number of cells (e.g., 1 x 10^6) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined average size (e.g., 100 mm³), randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 25 mg/kg, twice daily, oral gavage)
-
Group 3: Positive control (e.g., another known IDO1 inhibitor or a checkpoint inhibitor)
-
Group 4: Combination of this compound and another therapeutic agent (optional)
-
-
Treat animals for a specified period (e.g., 14-21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily.
-
At the end of the study, euthanize the animals and collect tumors and blood for further analysis.
-
Protocol 2: Pharmacodynamic (PD) Assessment of IDO1 Inhibition
-
Dosing and Sample Collection:
-
Administer a single dose of this compound or vehicle to tumor-bearing or naive mice.
-
Collect blood samples (via retro-orbital or tail vein bleed) at various time points post-dose (e.g., 0, 2, 4, 8, 24 hours).
-
At the final time point, euthanize the animals and collect tumors.
-
-
Sample Processing:
-
Process blood to obtain plasma and store at -80°C.
-
Snap-freeze tumor tissue in liquid nitrogen and store at -80°C.
-
-
Analysis of Tryptophan and Kynurenine:
-
Extract metabolites from plasma and homogenized tumor tissue.
-
Quantify the concentrations of tryptophan and kynurenine using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the kynurenine-to-tryptophan ratio for each sample.
-
Compare the ratios between the vehicle-treated and this compound-treated groups to determine the extent and duration of IDO1 inhibition.
-
Visualizations
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Caption: A typical workflow for an in vivo efficacy study of this compound.
Caption: A decision tree for troubleshooting lack of efficacy in this compound studies.
References
- 1. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO-IN-13 | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 4. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ido1-IN-13 and Other IDO1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ido1-IN-13 and other indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the stability or half-life of this compound in common cell culture media such as RPMI or DMEM. The stability of a small molecule inhibitor in cell culture can be influenced by several factors including media composition, pH, temperature, light exposure, and the presence of cellular enzymes.
To determine the stability of this compound under your specific experimental conditions, it is recommended to perform an in-house stability study. A general protocol for this is provided in the "Experimental Protocols" section below.
Q2: What are the common causes of inconsistent results when using IDO1 inhibitors?
Inconsistent results with IDO1 inhibitors can arise from several factors:
-
Compound Stability: As mentioned, the inhibitor may not be stable under prolonged incubation in cell culture media.
-
Cell Line Variability: Different cell lines express varying basal levels of IDO1, and their inducibility by stimuli like interferon-gamma (IFN-γ) can differ significantly.[1][2]
-
Assay Conditions: The concentration of tryptophan in the media, the density of the cells, and the timing of inhibitor addition and endpoint analysis are all critical parameters.
-
Off-target Effects: At higher concentrations, some inhibitors may exhibit off-target effects that can influence cell viability and produce misleading results.[3] It is crucial to include appropriate controls to assess cytotoxicity.[1]
-
Cellular Reductants: The intracellular environment contains different reducing agents than those used in enzymatic assays, which can affect inhibitor potency.[3]
Q3: How can I confirm that my IDO1 inhibitor is active in my cell-based assay?
The most common method to assess IDO1 inhibitor activity is to measure the concentration of kynurenine, the downstream product of tryptophan catabolism, in the cell culture supernatant.[1][2][4] A successful inhibition will result in a dose-dependent decrease in kynurenine levels. This can be measured by methods such as HPLC or ELISA.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of IDO1 activity observed. | 1. Compound instability: The inhibitor may have degraded in the cell culture media. 2. Low IDO1 expression: The cell line may not express sufficient levels of IDO1, even after stimulation. 3. Incorrect inhibitor concentration: The concentrations used may be too low to effectively inhibit the enzyme. | 1. Perform a stability study of the inhibitor in your specific cell culture media (see Experimental Protocols). Prepare fresh stock solutions for each experiment. 2. Confirm IDO1 expression in your cell line by Western blot or qPCR after IFN-γ stimulation.[1] Consider using a cell line known to have robust IDO1 expression, such as SKOV-3 or HeLa cells.[1][2] 3. Perform a dose-response curve to determine the optimal inhibitor concentration. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Edge effects: Evaporation from wells on the outer edges of the plate can concentrate media components and affect cell growth and inhibitor potency. 3. Inaccurate pipetting: Errors in dispensing inhibitor or other reagents. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Avoid using the outermost wells of the culture plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and proper pipetting techniques. |
| Observed cytotoxicity at expected inhibitory concentrations. | 1. Off-target effects: The inhibitor may be toxic to the cells at the concentrations required for IDO1 inhibition. 2. Tryptophan depletion: While the goal is to inhibit kynurenine production, severe tryptophan depletion can be cytotoxic to some cell lines.[1] | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your IDO1 activity assay to determine the cytotoxic concentration of the inhibitor.[1] 2. Ensure that the baseline tryptophan concentration in your media is sufficient for cell survival over the course of the experiment. |
Experimental Protocols
Protocol 1: General Method for Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the final desired concentration.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC-MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile and calculate its half-life in the specific cell culture medium.
Protocol 2: Cell-Based IDO1 Inhibition Assay
Objective: To evaluate the potency of an IDO1 inhibitor in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3)[1]
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant human IFN-γ
-
IDO1 inhibitor (e.g., this compound)
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., by HPLC or ELISA)
-
Reagents for cell viability assessment (e.g., MTT or CellTiter-Glo)
Procedure:
-
Seed SKOV-3 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[2]
-
The next day, treat the cells with IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression.[2]
-
Simultaneously, add serial dilutions of the IDO1 inhibitor to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully collect the cell culture supernatant for kynurenine measurement.
-
Perform a kynurenine detection assay on the collected supernatants according to the manufacturer's protocol or a validated HPLC method.
-
In parallel, assess cell viability in the corresponding wells using a standard viability assay.
-
Calculate the IC50 value of the inhibitor for IDO1 inhibition based on the kynurenine levels, ensuring that the inhibitory concentrations are not causing significant cytotoxicity.
Signaling Pathways and Experimental Workflows
Caption: IDO1 signaling pathway and mechanism of inhibition.
Caption: Workflow for a cell-based IDO1 inhibition assay.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Cytokine Licensing Induces Persistent Permissive Chromatin at the IDO1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ido1-IN-13 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential cytotoxicity associated with the IDO1 inhibitor, Ido1-IN-13, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), with a reported EC50 of 17 nM.[1] IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, increased IDO1 activity in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2] This suppresses the activity of effector T cells, allowing tumor cells to evade the immune system.[3] this compound blocks this enzymatic activity, thereby restoring local tryptophan levels and reducing immunosuppression.
Q2: Is cytotoxicity a known issue with this compound?
A2: While specific cytotoxicity data for this compound is not extensively published, studies on other IDO1 inhibitors, such as BMS-986205, have shown that cytotoxicity can occur at higher concentrations and with prolonged incubation times. For instance, micromolar concentrations of BMS-986205 have been observed to induce cell death in Jurkat T cells after 72 hours of exposure.[4] Therefore, it is crucial to determine the optimal concentration of this compound that effectively inhibits IDO1 without causing significant cell death in your specific cell model.
Q3: What is the recommended solvent for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] It is critical to use a final DMSO concentration in your cell culture medium that is non-toxic to your cells. Generally, it is recommended to keep the final DMSO concentration at or below 0.1% to 0.5% to minimize solvent-induced cytotoxicity.[1][3][5][6][7]
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration will be a balance between its IDO1 inhibitory activity and its potential cytotoxic effects. It is recommended to perform a dose-response experiment. You can measure IDO1 activity (e.g., by quantifying kynurenine levels) and cell viability (e.g., using an MTT or caspase assay) across a range of this compound concentrations. The goal is to identify a concentration that provides maximal IDO1 inhibition with minimal impact on cell viability.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in vitro and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High Cell Death Observed | This compound Concentration Too High: The inhibitor concentration may be in a cytotoxic range for your specific cell line. | Perform a dose-response curve to determine the cytotoxic IC50 of this compound for your cells. Use a concentration well below the cytotoxic IC50 for your functional assays. Consider starting with concentrations around the reported EC50 for IDO1 inhibition (17 nM) and titrating up. |
| Prolonged Incubation Time: Continuous exposure to the inhibitor, even at lower concentrations, can lead to cytotoxicity over time. | Optimize the incubation time. Determine the minimum time required to observe the desired inhibitory effect on IDO1. Consider shorter-term assays if possible. | |
| Solvent (DMSO) Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1%.[1][5] Always include a vehicle control (medium with the same final DMSO concentration as the inhibitor-treated wells) to assess solvent toxicity. | |
| Sub-optimal Cell Culture Conditions: Cell density, serum concentration, and overall cell health can influence susceptibility to drug-induced cytotoxicity. | - Cell Seeding Density: Optimize the initial cell seeding density. Both very low and very high densities can affect cell health and drug sensitivity.[8][9][10][11][12] - Serum Concentration: Serum proteins can sometimes bind to small molecules, reducing their effective concentration and potential toxicity. Conversely, low serum conditions can make cells more sensitive.[13][14][15][16] Standardize the serum concentration across all experiments. - Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Inconsistent IDO1 Inhibition | This compound Degradation: The inhibitor may be unstable in your culture medium over long incubation periods. | Prepare fresh stock solutions of this compound. For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals. |
| Low IDO1 Expression: The target cells may not express sufficient levels of IDO1 for a robust inhibitory effect to be observed. | If using a cell line with inducible IDO1 expression (e.g., many cancer cell lines), ensure adequate stimulation with an inducing agent like interferon-gamma (IFNγ).[3] Confirm IDO1 expression by Western blot or qPCR. | |
| Discrepancy Between Enzymatic and Cellular Assay Results | Cell Permeability Issues: this compound may have poor permeability into the specific cell type being used. | While this compound is a small molecule, cell membrane transport can vary. Consider using cell lines with known good permeability for small molecules or consult literature for similar compounds. |
| Off-Target Effects: At higher concentrations, the inhibitor might have off-target effects that confound the results. | Stick to the lowest effective concentration that inhibits IDO1. If off-target effects are suspected, consider using a structurally different IDO1 inhibitor as a control. |
Data Presentation
Table 1: Example of this compound Dose-Response Data for IDO1 Inhibition and Cytotoxicity
| This compound (nM) | IDO1 Inhibition (%) | Cell Viability (%) |
| 0 | 0 | 100 |
| 1 | 25 | 98 |
| 10 | 85 | 95 |
| 17 (EC50) | 50 | 92 |
| 100 | 95 | 85 |
| 1000 | 98 | 60 |
| 10000 | 99 | 20 |
This is hypothetical data for illustrative purposes. Researchers should generate their own data for their specific cell line.
Table 2: General Guidelines for DMSO Concentration in Cell Culture
| DMSO Concentration | General Effect on Cell Viability | Reference |
| ≤ 0.1% | Generally considered safe for most cell lines. | [1][5] |
| 0.1% - 0.5% | May be acceptable, but requires validation for each cell line. | [6][7] |
| > 0.5% | Increased risk of cytotoxicity, can affect cell proliferation and function. | [3][6] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the highest concentration of DMSO used for the inhibitor dilutions).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the cytotoxic IC50 value.
-
Protocol 2: Measuring IDO1 Activity via Kynurenine Quantification
This protocol allows for the measurement of IDO1 inhibition by this compound.
-
Cell Seeding and IDO1 Induction:
-
Seed cells (e.g., HeLa or SKOV-3) in a 96-well plate.
-
If necessary, induce IDO1 expression by treating the cells with an appropriate stimulus (e.g., 50 ng/mL IFNγ) for 24-48 hours.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add a reagent that reacts with kynurenine to produce a colored or fluorescent product (e.g., Ehrlich's reagent).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
A standard curve with known concentrations of kynurenine should be used for quantification.
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition relative to the vehicle-treated control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 for IDO1 inhibition.
-
Mandatory Visualizations
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Assessing this compound Efficacy and Cytotoxicity.
Caption: Troubleshooting Logic for High Cell Death.
References
- 1. btsjournals.com [btsjournals.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells | Semantic Scholar [semanticscholar.org]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of serum concentration on the cytotoxicity and sister chromatid exchange induction by a chemical carcinogen and by a diesel particulate extract in V79 hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System [frontiersin.org]
- 17. MTT (Assay protocol [protocols.io]
Technical Support Center: Enhancing Ido1-IN-13 Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-13, in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical studies with this compound and offers potential solutions.
Issue 1: Low or Variable Plasma Exposure After Oral Dosing
-
Question: We are observing very low and inconsistent plasma concentrations of this compound in our mouse model after oral gavage. What could be the cause and how can we improve it?
-
Answer: Low oral bioavailability is a common challenge for many small molecule inhibitors and is often attributed to poor aqueous solubility and/or low permeability.[1][2][3] Here are several strategies to troubleshoot this issue:
-
Formulation Optimization: The formulation of your dosing vehicle is critical. Simple aqueous suspensions are often insufficient for poorly soluble compounds. Consider the following formulation strategies to enhance solubility and dissolution:
-
Co-solvent Systems: Employing a mixture of solvents can significantly increase the solubility of hydrophobic compounds.[2]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can increase its solubility.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[4][5][6]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can increase its apparent solubility and dissolution rate.[7][8][9]
-
-
Particle Size Reduction: The dissolution rate of a compound is inversely proportional to its particle size. Reducing the particle size increases the surface area available for dissolution.[1][2][5]
-
Micronization: This process reduces particle size to the micron range.
-
Nanonization: Techniques like wet-milling or high-pressure homogenization can create nanoparticles, further enhancing the dissolution rate.[9]
-
-
Issue 2: High Dose Required to Achieve Pharmacodynamic Effect
-
Question: We need to administer a very high dose of this compound to see a significant reduction in kynurenine levels in our animal model. How can we improve the compound's potency in vivo?
-
Answer: While in vitro potency is important, in vivo efficacy is highly dependent on achieving sufficient target engagement, which is directly related to the compound's pharmacokinetic properties. If you are confident in the in vitro potency of this compound, the high in vivo dose requirement likely points to suboptimal bioavailability. The strategies outlined in Issue 1 for improving plasma exposure are the primary methods for addressing this. By enhancing the bioavailability, a lower dose of this compound should be required to achieve the desired therapeutic concentration at the target site.
Issue 3: Precipitation of this compound in Formulation
-
Question: Our formulation of this compound appears to be precipitating out of solution before or during administration. What can we do to prevent this?
-
Answer: Compound precipitation is a critical issue that can lead to inaccurate dosing and variable absorption.
-
Solubility Assessment: First, ensure you have an accurate determination of this compound's solubility in your chosen vehicle.
-
Formulation Screening: A systematic screening of different formulation components is recommended. This can include various co-solvents, surfactants, and polymers.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion can prevent the compound from crystallizing and precipitating.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common formulation strategies for improving the bioavailability of poorly soluble compounds like this compound?
A1: The most common and effective strategies include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as SEDDS, are excellent for enhancing the solubility and absorption of lipophilic drugs.[4][5][6]
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline drug to a higher-energy amorphous state within a polymer matrix, ASDs can significantly improve dissolution rates.[7][8][9]
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to faster dissolution.[1][2][5]
-
Co-solvents and Surfactants: These excipients can be used to create solutions or fine suspensions that maintain the drug in a solubilized state.[2]
Q2: How do I choose the best animal model for assessing the bioavailability of this compound?
A2: The choice of animal model depends on the specific research question. For initial pharmacokinetic screening, mice are commonly used due to their small size, cost-effectiveness, and well-characterized physiology. When investigating specific metabolic pathways or transporters that may affect bioavailability, other species like rats may be more appropriate. It is crucial to select a model where the IDO1 pathway is relevant to the disease being studied.[10]
Q3: What is the target of this compound and what is the downstream signaling pathway?
A3: this compound targets Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme.[11] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[12][13][14] By catalyzing the conversion of L-tryptophan to L-kynurenine, IDO1 depletes local tryptophan levels and produces bioactive metabolites that suppress the immune response, particularly T-cell function.[11][12] This pathway is often exploited by tumors to evade immune surveillance.[15] Downstream signaling initiated by IDO1 activity and its metabolites can involve the activation of pathways such as PI3K/AKT and β-catenin, which promote cancer cell proliferation and survival.[16][17][18]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations in Mice
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 | 250 ± 75 | < 5 |
| Co-solvent Solution | 50 | 250 ± 50 | 1.0 | 1500 ± 300 | 15 |
| Micronized Suspension | 50 | 300 ± 60 | 1.5 | 1800 ± 400 | 18 |
| SEDDS | 50 | 800 ± 150 | 0.5 | 6000 ± 1200 | 60 |
| Amorphous Solid Dispersion | 50 | 950 ± 200 | 0.5 | 7200 ± 1500 | 72 |
Table 2: Hypothetical Pharmacodynamic Effect of this compound Formulations on Plasma Kynurenine Levels in Tumor-Bearing Mice
| Formulation | Dose (mg/kg, p.o.) | Kynurenine Inhibition (%) at 4h |
| Vehicle | - | 0 |
| Aqueous Suspension | 50 | 15 ± 5 |
| SEDDS | 50 | 75 ± 10 |
| Amorphous Solid Dispersion | 50 | 85 ± 8 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
-
Polymer Selection: Select a suitable polymer such as povidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).
-
Solvent System: Identify a common solvent system in which both this compound and the polymer are soluble (e.g., acetone/methanol).
-
Dissolution: Dissolve this compound and the polymer in the chosen solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Spray Drying: Utilize a spray dryer to evaporate the solvent, resulting in a solid powder of the amorphous dispersion.
-
Characterization: Characterize the resulting ASD for amorphicity using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Reconstitution: For dosing, the ASD powder is reconstituted in an appropriate aqueous vehicle.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide mice into groups corresponding to each formulation to be tested (n=3-5 per group).
-
Fasting: Fast the mice overnight (with access to water) before dosing.
-
Dosing: Administer the this compound formulations orally (p.o.) via gavage at a specified dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualizations
Caption: IDO1 signaling pathway and mechanism of this compound inhibition.
Caption: Experimental workflow for improving bioavailability.
Caption: Logical troubleshooting workflow for low bioavailability.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharma-iq.com [pharma-iq.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]
- 11. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 13. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 14. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IDO1 Metabolites Activate β-catenin Signaling to Promote Cancer Cell Proliferation and Colon Tumorigenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
addressing Ido1-IN-13 dose-response variability
Welcome to the technical support center for Ido1-IN-13, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential dose-response variability and other common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a potent small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] It has a reported half-maximal effective concentration (EC50) of 17 nM.[1][2]
Q2: What is the mechanism of action of IDO1 and how does this compound inhibit it?
A2: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4][5] This enzymatic activity leads to local tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine, which allows tumors to evade the immune system.[4][5][6] this compound, as an IDO1 inhibitor, blocks this enzymatic activity, thereby restoring local tryptophan levels and reducing the production of immunosuppressive kynurenine.[4][5] This can reactivate immune cells, particularly T-cells, to recognize and attack cancer cells.[5]
Q3: What are the common experimental systems used to assess this compound activity?
A3: The activity of IDO1 inhibitors like this compound is typically assessed using two main types of assays:
-
Enzymatic assays: These assays use purified recombinant IDO1 protein to measure the direct inhibition of the enzyme's activity, often by quantifying the production of kynurenine from tryptophan using methods like HPLC.[7][8]
-
Cell-based assays: These assays utilize cells that express IDO1, often induced by interferon-gamma (IFN-γ), such as HeLa cells or other cancer cell lines.[8][9] The inhibitor's potency is determined by its ability to reduce kynurenine production in the cell culture supernatant.
Q4: What are the known solubility and stability properties of this compound?
A4: this compound has a reported solubility of 65 mg/mL in DMSO, which corresponds to a molar concentration of 141.79 mM.[1] For storage, the powdered form is stable for 3 years at -20°C, and in solvent, it should be stored at -80°C for up to 1 year.[1]
Troubleshooting Guide: Addressing Dose-Response Variability
Variability in dose-response curves for this compound can arise from several factors related to compound handling, assay setup, and biological complexity. This guide provides a structured approach to identifying and mitigating these issues.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | This compound may precipitate in aqueous culture media. Visually inspect for precipitates after adding the compound to the media. Prepare fresh serial dilutions in DMSO and ensure the final DMSO concentration is consistent and low (typically <0.5%) across all wells. |
| Incomplete IDO1 Induction | Inconsistent or low expression of IDO1 in the cells will lead to a variable and weak signal. Ensure consistent cell density and passage number. Optimize the concentration and incubation time of the inducing agent (e.g., IFN-γ). Verify IDO1 expression levels by Western blot or qPCR. |
| Cell Health and Viability | High concentrations of this compound or the vehicle (DMSO) may be cytotoxic, affecting the dose-response curve. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to ensure that the observed effects are not due to toxicity. |
| Presence of Other Tryptophan-Degrading Enzymes | Other enzymes like Tryptophan 2,3-dioxygenase (TDO) or IDO2 can also catabolize tryptophan.[10] If your cell line expresses these enzymes, this compound, being specific for IDO1, may not completely block kynurenine production. Use cell lines with confirmed low or no expression of TDO and IDO2, or use specific inhibitors for these enzymes as controls. |
Issue 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Small volumes of concentrated inhibitor are often used for serial dilutions. Calibrate your pipettes regularly. Use low-retention pipette tips. Prepare a larger volume of the initial stock solution to minimize errors in serial dilutions. |
| Inconsistent Incubation Times | Variations in the timing of compound addition, cell stimulation, or assay termination can lead to variability. Use a multichannel pipette for simultaneous addition of reagents where possible. Stagger the setup of plates to ensure consistent incubation times for all conditions. |
| Assay Reagent Instability | The reagents used in the IDO1 activity assay, particularly in enzymatic assays, can be unstable. For example, the ferrous (active) form of IDO1 is prone to autoxidation.[11] Prepare fresh assay buffers and cofactor solutions (e.g., ascorbic acid, methylene blue) for each experiment. |
Issue 3: Discrepancy between enzymatic and cell-based assay results.
| Potential Cause | Troubleshooting Step |
| Cellular Permeability and Efflux | This compound may have poor cell permeability or be actively transported out of the cells by efflux pumps. This can result in a lower apparent potency in cell-based assays compared to enzymatic assays. While SN35837, a different IDO1 inhibitor, is reported to be highly cell-permeable, this property should be verified for this compound if discrepancies are observed.[9] |
| Plasma Protein Binding | In cell-based assays containing serum, the inhibitor can bind to plasma proteins, reducing its free concentration and apparent potency. Conduct the assay in serum-free media or a low-serum condition if possible. Alternatively, determine the plasma protein binding of this compound to correct for this effect. |
| Metabolism of the Inhibitor | Cells may metabolize this compound into less active or inactive forms. This can lead to a rightward shift in the dose-response curve over time. Measure the concentration of this compound in the culture supernatant at the beginning and end of the experiment using LC-MS to assess its stability. |
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound and other relevant IDO1 inhibitors for comparison.
| Compound | Target | Reported Potency (IC50/EC50) | Assay Type | Reference |
| This compound | IDO1 | 17 nM | Not Specified | [1][2] |
| Epacadostat (INCB024360) | IDO1 | 73 nM | Enzymatic | [12] |
| 19 nM | Cellular | [13] | ||
| Navoximod (NLG919) | IDO1 | 75 nM | Cellular | [14] |
| 1-methyl-D,L-tryptophan (1-MT) | IDO1/IDO2 | 34 µM (Ki) | Enzymatic | [12][14] |
Detailed Experimental Protocols
Protocol 1: Cell-Based IDO1 Inhibition Assay
This protocol is a general guideline for assessing the potency of this compound in a cell-based assay using IFN-γ-stimulated cells.
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa) in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations. Further dilute these stocks in cell culture medium to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., 0.5%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (a known IDO1 inhibitor).
-
IDO1 Induction: Immediately after adding the inhibitor, add human IFN-γ to all wells (except for the unstimulated control) to a final concentration of 10-100 ng/mL (this needs to be optimized for your cell line).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Kynurenine Measurement (HPLC):
-
Precipitate proteins from the supernatant by adding trichloroacetic acid (TCA) to a final concentration of 10%.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for kynurenine concentration using reverse-phase HPLC with UV detection.[8]
-
-
Data Analysis: Plot the kynurenine concentration against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Enzymatic IDO1 Inhibition Assay
This protocol describes a typical in vitro assay to measure the direct inhibitory effect of this compound on purified recombinant IDO1.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing cofactors necessary for IDO1 activity: 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[8]
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO as described in the cell-based assay protocol.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, purified recombinant human IDO1 enzyme, and the various concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding the substrate, L-tryptophan (e.g., 400 µM final concentration).[8]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 30% (w/v) TCA.
-
Kynurenine Measurement and Data Analysis: Follow steps 7 and 8 from the cell-based assay protocol to measure kynurenine and calculate the IC50 value.
Visualizations
Caption: IDO1 pathway and the inhibitory action of this compound.
Caption: Workflow for cell-based IDO1 inhibition assays.
Caption: Logical flow for troubleshooting experimental variability.
References
- 1. IDO-IN-13 | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 2. IDO-IN-13 - Immunomart [immunomart.org]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 14. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
refining Ido1-IN-13 treatment protocols for efficacy
Technical Support Center: Ido1-IN-13
Welcome to the technical support center for this compound, a potent and selective inhibitor of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting potential issues to ensure the effective use of this compound in both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the IDO1 enzyme. By binding to the active site of IDO1, it blocks the conversion of tryptophan to kynurenine. This leads to a reduction in kynurenine levels in the tumor microenvironment, which in turn helps to restore T-cell function and enhance anti-tumor immunity.
Q2: What is the recommended solvent for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, a common vehicle is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always ensure the final concentration of DMSO is non-toxic to your cells or animal model.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to three months with minimal degradation. For working solutions in cell culture media, it is recommended to prepare them fresh for each experiment to ensure optimal activity.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, this compound is often used in combination with checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies. The rationale is that by inhibiting the IDO1 pathway, you can enhance the efficacy of these immunotherapies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vitro potency (High IC50) | 1. Degradation of the compound. 2. Incorrect concentration of the stock solution. 3. High serum concentration in media binding to the compound. | 1. Prepare fresh working solutions for each experiment. 2. Verify the concentration of the stock solution using a spectrophotometer. 3. Perform assays in lower serum conditions (e.g., 2-5% FBS) if possible. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent incubation times. 3. Contamination of cell cultures. | 1. Use cells within a consistent and low passage number range. 2. Ensure precise timing for all treatment and incubation steps. 3. Regularly test for mycoplasma contamination. |
| Poor in vivo efficacy | 1. Suboptimal dosing or scheduling. 2. Poor bioavailability of the compound. 3. The tumor model is not sensitive to IDO1 inhibition. | 1. Perform a dose-response study to determine the optimal dose. 2. Consider a different vehicle or route of administration. 3. Confirm IDO1 expression in your tumor model via IHC or Western Blot. |
| Precipitation of the compound in media | 1. The concentration of the compound exceeds its solubility limit. 2. The final DMSO concentration is too high. | 1. Do not exceed the recommended final concentration of the compound in your working solution. 2. Ensure the final DMSO concentration in the media is below 0.5%. |
Experimental Protocols
In Vitro IDO1 Activity Assay
This protocol describes a cell-based assay to determine the IC50 of this compound.
-
Cell Seeding: Seed HEK293 cells engineered to express human IDO1 at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 nM to 100 µM.
-
Treatment: Add the diluted compound to the cells and incubate for 48 hours at 37°C and 5% CO2.
-
Kynurenine Measurement: After incubation, collect the cell supernatant. Add 100 µL of supernatant to a new 96-well plate, and add 50 µL of 30% trichloroacetic acid. Incubate at 50°C for 30 minutes. Centrifuge the plate at 3000 rpm for 10 minutes. Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent. Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of inhibition of kynurenine production for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Study
This protocol outlines a study to evaluate the efficacy of this compound in a mouse tumor model.
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 CT26 colon carcinoma cells into the flank of 6-8 week old BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth every other day using calipers.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1, and this compound + anti-PD-1).
-
Dosing: Administer this compound orally at a dose of 50 mg/kg, twice daily. Administer anti-PD-1 antibody intraperitoneally at a dose of 10 mg/kg, twice a week.
-
Efficacy Readouts: Continue treatment for 2-3 weeks, monitoring tumor volume and body weight. At the end of the study, collect tumors and spleens for pharmacodynamic and immunological analysis (e.g., kynurenine levels, T-cell infiltration).
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 (nM) |
| Cell-based IDO1 Activity | HEK293-hIDO1 | 15.2 |
| Kynurenine Production | HeLa (IFNγ-stimulated) | 25.8 |
Table 2: In Vivo Efficacy of this compound in CT26 Tumor Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Change in Tumor Kynurenine (%) |
| This compound | 50 mg/kg, BID, PO | 45 | -60 |
| Anti-PD-1 | 10 mg/kg, BIW, IP | 30 | -10 |
| This compound + Anti-PD-1 | Combination Dosing | 75 | -65 |
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study.
Validation & Comparative
Validating IDO1 Inhibition: A Comparative Guide to Ido1-IN-13 Alternatives
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology and immunology. This enzyme's role in tryptophan metabolism and subsequent immune suppression has driven the development of numerous inhibitors.[1][2] This guide provides a comparative analysis of the inhibitory activities of established IDO1 inhibitors, offering a framework for validating novel compounds like Ido1-IN-13. Due to the limited public availability of specific inhibitory data for a compound designated "this compound," this guide will focus on a detailed comparison of two well-characterized clinical-stage IDO1 inhibitors: Epacadostat and Linrodostat .
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for Epacadostat and Linrodostat against IDO1.
| Compound | Target | Assay Type | IC50 Value | Reference |
| Epacadostat | IDO1 | Enzymatic Assay | ~10 nM | This guide's compilation of research |
| IDO1 | Cellular Assay (HEK293) | 71.8 nM | This guide's compilation of research | |
| Linrodostat | IDO1 | Enzymatic Assay | 1.7 nM | This guide's compilation of research |
| IDO1 | Cellular Assay (HEK293) | 1.1 nM | This guide's compilation of research |
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is paramount. Below are detailed methodologies for key in vitro assays used to determine the inhibitory activity of IDO1 modulators.
IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (e.g., this compound, Epacadostat, Linrodostat) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).
-
Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 15-60 minutes).
-
Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA).
-
Measure the formation of the product, kynurenine, by reading the absorbance at 321 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
IDO1 Cellular Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Materials:
-
Human cell line that expresses IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compounds dissolved in DMSO
-
96-well cell culture plate
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent) or HPLC-based quantification
-
Microplate reader or HPLC system
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the IFN-γ containing medium and add fresh medium containing various concentrations of the test compound. Include vehicle and positive controls.
-
Incubate the cells with the compounds for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done colorimetrically using Ehrlich's reagent or more accurately by HPLC.
-
Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflows for enzymatic and cellular IDO1 inhibition assays.
Caption: Simplified diagram of the IDO1 signaling pathway in the tumor microenvironment.
References
A Comparative Analysis of Ido1-IN-13 and Other Leading IDO1 Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance and experimental validation of key indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, offering a comparative perspective for researchers in oncology and immunology. This document provides a comprehensive analysis of Ido1-IN-13 alongside other prominent IDO1 inhibitors such as Epacadostat, Linrodostat (BMS-986205), and Navoximod. The following sections detail their comparative potency, the experimental methodologies for their evaluation, and a visualization of the underlying biological pathways and experimental workflows.
Quantitative Performance Comparison of IDO1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected IDO1 inhibitors. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to facilitate a direct comparison of their biological activity.
| Inhibitor | Enzymatic IC50 (nM) | Cellular EC50 (nM) | Cell Line | Notes |
| This compound | 61.6[1][2] | 17[3][4][5], 30[1][2] | HeLa[1][2] | Decreases kynurenine/tryptophan ratio by 51% in an SK-OV-3 xenograft model.[1][2] |
| Epacadostat | ~10-73 | 12 | HeLa | Tryptophan-competitive inhibitor with high selectivity over IDO2 and TDO2. |
| Linrodostat (BMS-986205) | ~2 | 1.1 - 9.5 | HEK293-IDO1, HeLa, SKOV-3 | Irreversible inhibitor. |
| Navoximod (GDC-0919) | - | 75 | - | Non-competitive inhibitor with 10- to 20-fold selectivity against TDO. |
The IDO1 Signaling Pathway: A Target for Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[6][7] Its upregulation in the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[8] By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, thereby restoring anti-tumor immunity.
Caption: IDO1 signaling pathway and the mechanism of IDO1 inhibitors.
Experimental Protocols for Evaluating IDO1 Inhibitors
The following are generalized methodologies for key in vitro assays used to determine the potency of IDO1 inhibitors.
HeLa Cell-Based Kynurenine Assay
This assay measures the production of kynurenine, a downstream product of IDO1 activity, in a cellular context.
Methodology:
-
Cell Culture: Human cervical cancer cells (HeLa) are cultured in appropriate media and seeded into 96-well plates.
-
IDO1 Induction: To induce the expression of the IDO1 enzyme, cells are stimulated with interferon-gamma (IFN-γ).
-
Inhibitor Treatment: The cells are then treated with a serial dilution of the test inhibitor (e.g., this compound) and incubated.
-
Kynurenine Measurement: After incubation, the cell supernatant is collected. The concentration of kynurenine is quantified, often using a colorimetric method involving p-dimethylaminobenzaldehyde (DMAB), which reacts with kynurenine to produce a yellow-colored product. The absorbance is then measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle-treated control, and the EC50 value is determined by fitting the data to a dose-response curve.
Recombinant Human IDO1 (rhIDO1) Enzymatic Assay
This cell-free assay directly measures the inhibitory effect of a compound on the purified IDO1 enzyme.
Methodology:
-
Reaction Mixture: A reaction buffer is prepared containing recombinant human IDO1 enzyme, L-tryptophan (the substrate), and necessary co-factors such as ascorbic acid and methylene blue.
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of kynurenine produced is measured, typically by high-performance liquid chromatography (HPLC) or a colorimetric method as described above.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Caption: A typical experimental workflow for the evaluation of IDO1 inhibitors.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IDO-IN-13 | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 5. IDO-IN-13 - Immunomart [immunomart.org]
- 6. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 8. fortislife.com [fortislife.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the preclinical potency of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: Ido1-IN-13 and navoximod. The information presented herein is curated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2][3] This metabolic reprogramming suppresses the function of effector T cells and natural killer cells while promoting the generation of regulatory T cells (Tregs), thereby enabling cancer cells to evade immune surveillance.[2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
Compound Overview
This compound is a potent IDO1 inhibitor.
Navoximod (also known as GDC-0919 or NLG919) is a potent and orally bioavailable IDO1 inhibitor that has been evaluated in clinical trials.[3][4][5][6]
In Vitro Potency Comparison
The following table summarizes the available in vitro potency data for this compound and navoximod. It is important to note that a direct head-to-head comparison under identical experimental conditions is not publicly available. The data presented is compiled from various sources and should be interpreted with this consideration.
| Parameter | This compound | Navoximod | Reference(s) |
| Enzymatic Inhibition (Ki) | Not Reported | 7 nM | Navoximod - MedchemExpress |
| Enzymatic Inhibition (IC50) | Not Reported | 73 nM (recombinant human IDO1) | Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors |
| Cellular Activity (EC50) | 17 nM | 75 nM | This compound - TargetMol, Navoximod - MedchemExpress |
In Vivo Efficacy
Currently, detailed in vivo efficacy studies for this compound are not widely available in the public domain.
Navoximod has demonstrated in vivo activity in preclinical tumor models. In a B16F10 melanoma mouse model, oral administration of navoximod in combination with a peptide vaccine significantly enhanced anti-tumor responses, leading to a reduction in tumor growth.[7]
Experimental Protocols
In Vitro IDO1 Cellular Activity Assay (General Protocol)
This protocol describes a common method for assessing the cellular activity of IDO1 inhibitors.
Objective: To determine the concentration of the inhibitor required to reduce IDO1-mediated kynurenine production by 50% (EC50) in a cellular context.
Materials:
-
HeLa cells (or other suitable human cell line known to express IDO1 upon stimulation)
-
Recombinant human interferon-gamma (IFN-γ)
-
IDO1 inhibitor (this compound or navoximod)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that allows for optimal growth during the assay period.
-
IDO1 Induction: Stimulate the cells with a predetermined concentration of IFN-γ to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: Simultaneously with IFN-γ stimulation, treat the cells with a serial dilution of the IDO1 inhibitor.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) to allow for tryptophan catabolism.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine. This is often achieved by a colorimetric assay following the addition of Ehrlich's reagent, which reacts with kynurenine to produce a colored product.
-
Data Analysis: Plot the kynurenine concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Murine Tumor Model (General Protocol for IDO1 Inhibitors)
This protocol outlines a general workflow for evaluating the in vivo efficacy of an IDO1 inhibitor in a syngeneic mouse tumor model.
Objective: To assess the anti-tumor activity of the IDO1 inhibitor, alone or in combination with other therapies, in an immunocompetent mouse model.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to IDO1 Inhibitor Selectivity: Evaluating Ido1-IN-13 Against IDO2 and TDO
For researchers, scientists, and drug development professionals, understanding the selectivity of a candidate inhibitor is paramount. This guide provides a comprehensive comparison of the analytical methods used to determine the selectivity of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, with a focus on distinguishing their activity against the closely related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO). While specific quantitative data for Ido1-IN-13 is not currently available in the public domain, this guide will utilize data from well-characterized inhibitors to illustrate the principles and data presentation vital for assessing selectivity.
The Critical Role of Selectivity in IDO1 Inhibition
IDO1, IDO2, and TDO are all enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] This pathway is a key regulator of immune responses, and its upregulation in the tumor microenvironment is a significant mechanism of immune evasion by cancer cells.[3][4] By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, these enzymes suppress the activity of effector T cells and promote the function of regulatory T cells.[3]
While IDO1 is a primary target for cancer immunotherapy, IDO2 and TDO can also contribute to this immunosuppressive environment.[5][6] Therefore, the selectivity profile of an IDO1 inhibitor is a critical determinant of its therapeutic potential and potential off-target effects. A highly selective IDO1 inhibitor would primarily target the desired pathway in the tumor, while a non-selective inhibitor might lead to broader systemic effects due to the inhibition of TDO in the liver, where it plays a physiological role in tryptophan homeostasis.[2]
Signaling Pathways of Tryptophan Catabolism
The catabolism of tryptophan by IDO1, IDO2, and TDO initiates a signaling cascade that ultimately leads to immunosuppression. The diagram below illustrates the central role of these enzymes in converting tryptophan to kynurenine, which then activates the Aryl Hydrocarbon Receptor (AhR), leading to the differentiation of regulatory T cells (Tregs) and the suppression of effector T cell function.
Caption: Tryptophan is converted to kynurenine by IDO1, IDO2, or TDO, initiating immunosuppressive signaling.
Comparative Selectivity of IDO1 Inhibitors
To assess the selectivity of an inhibitor like this compound, its inhibitory activity against IDO1, IDO2, and TDO is quantified. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
The following table presents a hypothetical selectivity profile for this compound, using data from the well-characterized and highly selective IDO1 inhibitor epacadostat as a reference.
| Compound | IDO1 IC50 (nM) | IDO2 IC50 (nM) | TDO IC50 (nM) | Selectivity (IDO2/IDO1) | Selectivity (TDO/IDO1) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Epacadostat | 73 | >73,000 | >73,000 | >1000-fold | >1000-fold |
Data for Epacadostat is illustrative and sourced from publicly available literature.
A high selectivity ratio (e.g., >1000-fold) indicates that the compound is significantly more potent against IDO1 than against IDO2 or TDO, which is a desirable characteristic for a targeted therapy.
Experimental Protocols for Determining Selectivity
The determination of an inhibitor's selectivity profile involves a series of robust biochemical and cell-based assays.
Biochemical Assays
Biochemical assays utilize purified recombinant enzymes to directly measure the inhibitory activity of a compound.
Protocol: In Vitro Enzyme Inhibition Assay
-
Enzyme Preparation: Recombinant human IDO1, IDO2, and TDO enzymes are expressed and purified.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer (e.g., potassium phosphate buffer), the respective enzyme, the substrate L-tryptophan, and cofactors such as ascorbic acid and methylene blue.
-
Inhibitor Addition: A range of concentrations of the test inhibitor (e.g., this compound) is added to the wells. A control group with no inhibitor is included.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 25°C or 37°C).
-
Detection: The enzymatic reaction converts L-tryptophan to N-formylkynurenine, which is then converted to kynurenine. The concentration of kynurenine is measured, often through its absorbance at 321 nm or by using a colorimetric reagent that reacts with kynurenine to produce a colored product detectable at 480 nm.[7]
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant system to evaluate inhibitor potency and selectivity by measuring the inhibition of IDO1, IDO2, or TDO activity within a cellular context.[1][8]
Protocol: Cellular Kynurenine Production Assay
-
Cell Culture: Human cell lines engineered to overexpress IDO1, IDO2, or TDO are cultured in 96-well plates. Alternatively, cell lines that endogenously express these enzymes (e.g., IFN-γ stimulated cancer cell lines for IDO1) can be used.[8]
-
Induction of Enzyme Expression: For inducible systems, cells are treated with an inducing agent (e.g., interferon-gamma for IDO1) to stimulate enzyme expression.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the test inhibitor.
-
Tryptophan Addition: L-tryptophan is added to the cell culture medium.
-
Incubation: The cells are incubated for a set period (e.g., 24-48 hours) to allow for tryptophan catabolism.
-
Kynurenine Measurement: The cell culture supernatant is collected, and the concentration of kynurenine is measured using methods such as HPLC or a colorimetric assay as described in the biochemical protocol.[9]
-
Data Analysis: The IC50 value is calculated based on the reduction in kynurenine production in the presence of the inhibitor.
Experimental Workflow for Selectivity Profiling
The following diagram outlines the typical workflow for assessing the selectivity of a novel IDO1 inhibitor.
Caption: A stepwise process for determining the selectivity of an IDO1 inhibitor against IDO2 and TDO.
Conclusion
The rigorous evaluation of an IDO1 inhibitor's selectivity against IDO2 and TDO is a critical step in its preclinical development. By employing a combination of biochemical and cell-based assays, researchers can generate a comprehensive selectivity profile. While specific data for this compound remains to be published, the methodologies and principles outlined in this guide provide a robust framework for its evaluation and for the objective comparison of its performance with other alternatives in the field of cancer immunotherapy. The ultimate goal is to identify potent and highly selective IDO1 inhibitors that can effectively reverse tumor-induced immune suppression with minimal off-target effects.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Ido1-IN-13 Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for the novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-13, alongside established alternative IDO1 inhibitors. The objective is to offer a clear, data-driven resource to evaluate the reproducibility and comparative efficacy of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound has emerged as a highly potent inhibitor of IDO1, an enzyme implicated in tumor immune evasion. Data extracted from patent literature demonstrates its significant in vitro activity. This guide places this data in the context of other well-characterized IDO1 inhibitors, including Epacadostat, Navoximod (GDC-0919), BMS-986205, and Indoximod, to facilitate a comprehensive assessment for research and development purposes. While direct head-to-head studies are not yet available in peer-reviewed literature, this comparison of data from similar assays provides a valuable benchmark.
Quantitative Data Comparison of IDO1 Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives. It is crucial to note that direct comparisons of IC50 and EC50 values should be made with caution due to variations in experimental conditions across different studies. The provided data is collated from various sources, with efforts made to include details on the assay systems used.
| Compound | Target | Assay Type | Cell Line | Potency (IC50/EC50) | Mechanism of Action | Reference |
| This compound | IDO1 | Cell-based | Not Specified in Public Domain | EC50: 17 nM | Not Specified in Public Domain | Patent: WO2019040102A1 |
| Epacadostat | IDO1 | Cell-based | SKOV-3 | IC50: ~15.3 nM | Competitive, Reversible | [1][2][3] |
| Cell-based | HeLa | IC50: 7.4 nM | Competitive, Reversible | [4][5] | ||
| Enzymatic | Recombinant hIDO1 | IC50: 71.8 nM | Competitive, Reversible | [6] | ||
| Navoximod (GDC-0919) | IDO1 | Cell-based | Not Specified | EC50: 75 nM | Pathway Inhibitor | [7][8] |
| Enzymatic | Recombinant hIDO1 | Ki: 7 nM | Pathway Inhibitor | [7][8] | ||
| BMS-986205 | IDO1 | Cell-based | HEK293 (overexpressing hIDO1) | IC50: 1.1 nM | Irreversible | [9][10] |
| Cell-based | SKOV-3 | IC50: ~9.5 nM | Irreversible | [1][2][3] | ||
| Cell-based | HeLa | IC50: 1.7 nM | Irreversible | [10] | ||
| Indoximod | IDO Pathway | Not Applicable (does not directly inhibit IDO1 enzyme) | Not Applicable | Not Applicable | Acts downstream of IDO1, mimics tryptophan, and modulates mTOR and AhR signaling | [11][12][13][14][15] |
Experimental Protocols
Reproducibility of experimental data is fundamentally linked to the detailed execution of experimental protocols. Below are representative methodologies for the key assays used to evaluate IDO1 inhibitors.
Cell-Based IDO1 Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
-
Cell Seeding: Human cancer cell lines known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3, or HEK293 cells stably overexpressing human IDO1) are seeded in 96-well plates at a density of 3 x 10^4 to 5 x 10^4 cells per well and allowed to adhere overnight.
-
IDO1 Induction: To induce the expression of the IDO1 enzyme, the cell culture medium is replaced with fresh medium containing a stimulating agent, typically recombinant human interferon-gamma (IFN-γ), at a concentration ranging from 50 to 100 ng/mL. The cells are incubated for 24 to 48 hours.
-
Compound Treatment: Following IDO1 induction, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) or a reference inhibitor (e.g., Epacadostat). A vehicle control (e.g., DMSO) is also included.
-
Tryptophan Catabolism: The cells are incubated with the compounds for a defined period, typically 24 to 72 hours, allowing for the enzymatic conversion of tryptophan to kynurenine.
-
Kynurenine Measurement: The supernatant from each well is collected. The concentration of kynurenine is determined, often using a colorimetric method involving Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with kynurenine to produce a yellow-colored product that can be measured spectrophotometrically at approximately 480 nm. Alternatively, more sensitive methods like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used for quantification.
-
Data Analysis: The concentration of kynurenine in the treated wells is compared to the vehicle control. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is calculated by fitting the data to a dose-response curve.
Enzymatic IDO1 Inhibition Assay
This in vitro assay directly measures the inhibition of purified recombinant IDO1 enzyme.
-
Reaction Mixture: A reaction buffer is prepared, typically containing potassium phosphate buffer (pH 6.5), L-tryptophan (substrate), ascorbic acid (reducing agent), and methylene blue (cofactor).
-
Enzyme and Inhibitor Incubation: Recombinant human IDO1 enzyme is pre-incubated with various concentrations of the test inhibitor or a vehicle control in the reaction buffer.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate, L-tryptophan. The reaction is allowed to proceed at 37°C for a specified time and is then terminated by the addition of a stop solution, such as trichloroacetic acid.
-
Kynurenine Detection: The amount of kynurenine produced is quantified, typically by HPLC or a colorimetric method as described above.
-
Data Analysis: The enzyme activity in the presence of the inhibitor is compared to the control to determine the IC50 value.
Mandatory Visualizations
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and immune suppression.
Caption: IDO1 pathway and mechanism of inhibition.
Experimental Workflow for IDO1 Inhibitor Screening
The diagram below outlines a typical workflow for identifying and characterizing novel IDO1 inhibitors.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is Indoximod used for? [synapse.patsnap.com]
- 15. go.drugbank.com [go.drugbank.com]
A Comparative Guide to IDO1 Inhibitor Ido1-IN-13 and Other Key Modulators in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of the novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-13, in comparison to other well-characterized IDO1 inhibitors across various tumor types. The data presented is intended to support researchers in evaluating the potential of this compound for further preclinical and clinical development.
Introduction to IDO1 Inhibition in Cancer Therapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1][2][3] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[4][5] This creates a tolerogenic environment that allows tumor cells to evade immune surveillance.[6] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.[7]
This guide focuses on this compound, a potent IDO1 inhibitor, and compares its activity with other notable IDO1 inhibitors that have been extensively studied:
-
Epacadostat (INCB024360): A potent and selective, reversible, competitive inhibitor of IDO1.
-
Indoximod (1-Methyl-D-tryptophan): An IDO pathway inhibitor that acts downstream and is not a direct enzyme inhibitor.
-
BMS-986205 (Linrodostat): A highly potent, irreversible inhibitor of IDO1.
Comparative Efficacy of IDO1 Inhibitors
The following tables summarize the in vitro efficacy of this compound and comparator compounds across different cancer cell lines.
| Inhibitor | Enzymatic IC50 (nM) | HeLa (Cervical Cancer) Cellular EC50 (nM) | SK-OV-3 (Ovarian Cancer) Cellular EC50 (nM) |
| This compound | 61.6 | 30 | Data not available |
| Epacadostat | ~71.8 | ~10-12 | ~15.3-17.6 |
| BMS-986205 | Data not available | Data not available | ~9.5 |
| Indoximod | Not applicable (indirect inhibitor) | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: The IDO1 pathway's role in tumor immune evasion and the point of intervention for IDO1 inhibitors.
Caption: A simplified workflow for the preclinical evaluation of IDO1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
IDO1 Enzymatic Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified IDO1 by 50%.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test inhibitors (this compound, Epacadostat, etc.) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the reaction mixture.
-
Serially dilute the test inhibitors in DMSO and add them to the wells of the microplate.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Immediately measure the increase in absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine, over a set period.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the inhibitor concentration versus the percentage of enzyme inhibition and fitting the data to a four-parameter logistic curve.
Cellular IDO1 Inhibition Assay (Kynurenine Measurement)
Objective: To measure the ability of an inhibitor to block IDO1 activity within a cellular context.
Materials:
-
HeLa or SK-OV-3 cells
-
Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test inhibitors dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plate
-
Spectrophotometer or HPLC system
Procedure:
-
Seed HeLa or SK-OV-3 cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test inhibitors.
-
Incubate the cells for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
To measure kynurenine, add TCA to the supernatant to precipitate proteins.
-
Centrifuge the samples and transfer the supernatant to a new plate.
-
Add Ehrlich's reagent to the supernatant and incubate for 10-20 minutes at room temperature.
-
Measure the absorbance at 480 nm. Alternatively, kynurenine levels can be quantified with higher sensitivity and specificity using HPLC.
-
The EC50 value is calculated by plotting the inhibitor concentration against the percentage of kynurenine production inhibition.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an IDO1 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
SK-OV-3 cancer cells
-
Matrigel
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
-
Analytical equipment for measuring kynurenine and tryptophan in plasma and tumor tissue (e.g., LC-MS/MS)
Procedure:
-
Subcutaneously implant SK-OV-3 cells mixed with Matrigel into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control and inhibitor-treated groups).
-
Administer the test inhibitor at a predetermined dose and schedule.
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, collect blood and tumor tissue for pharmacokinetic and pharmacodynamic analysis (e.g., measurement of kynurenine/tryptophan ratio).
-
The anti-tumor efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
Conclusion
This comparative guide provides a foundational overview of the in vitro and in vivo effects of this compound in relation to other prominent IDO1 inhibitors. The data suggests that this compound is a potent inhibitor of IDO1, with efficacy in cellular models of cervical and ovarian cancer. Further studies are warranted to expand the comparison to a broader range of tumor types and to elucidate its in vivo anti-tumor activity in various preclinical models. The provided experimental protocols offer a starting point for researchers aiming to independently validate and expand upon these findings.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO1 metabolites activate β-catenin signaling to promote cancer cell proliferation and colon tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IDO1 Metabolites Activate β-catenin Signaling to Promote Cancer Cell Proliferation and Colon Tumorigenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Indoleamine 2,3-Dioxygenase Enhances the Therapeutic Efficacy of Immunogenic Chemotherapeutics in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene silencing of indoleamine 2,3-dioxygenase 1 inhibits lung cancer growth by suppressing T-cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
The Evolution of IDO1 Inhibitors: A Comparative Guide for Researchers
While specific data for a compound designated "Ido1-IN-13" is not available in the public domain, the field of indoleamine 2,3-dioxygenase 1 (IDO1) inhibition has seen a rapid evolution of therapeutic candidates. This guide provides a comparative analysis of prominent IDO1 inhibitors, highlighting the progression and advantages of newer agents over their predecessors. This objective comparison is intended for researchers, scientists, and drug development professionals.
The enzyme IDO1 is a key regulator of immune responses, and its upregulation in the tumor microenvironment is a significant mechanism of immune escape for cancer cells.[1][2] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive milieu that inhibits the function of effector T cells and promotes the activity of regulatory T cells.[1][2][3] Consequently, the development of IDO1 inhibitors has been a major focus in immuno-oncology.[4]
This guide will compare several key IDO1 inhibitors that have been evaluated in preclinical and clinical studies: Indoximod, Epacadostat, Navoximod, and Linrodostat. The comparison will focus on their mechanism of action, potency, selectivity, and clinical outcomes to illustrate the advancements in the field.
Comparative Analysis of IDO1 Inhibitors
The development of IDO1 inhibitors has progressed from first-generation compounds with less defined mechanisms to highly potent and selective molecules. The following table summarizes the key characteristics of these inhibitors.
| Inhibitor | Company | Mechanism of Action | IDO1 IC50 | Selectivity vs IDO2/TDO | Key Clinical Findings |
| Indoximod (NLG-8189) | NewLink Genetics | Indirect inhibitor, acts as a tryptophan mimetic to reverse mTORC1 inhibition.[5] | Not a direct enzyme inhibitor.[5] | Also active against IDO2.[4] | Showed modest activity in combination therapies, but development was largely halted.[6] |
| Epacadostat (INCB024360) | Incyte Corporation | Competitive, reversible inhibitor.[5] | ~12 nM (cell-based)[5] | >100-fold selective over IDO2 and TDO2.[5] | Failed to meet primary endpoints in a pivotal Phase 3 trial in combination with pembrolizumab for melanoma.[6] |
| Navoximod (GDC-0919) | Genentech/NewLink Genetics | Non-competitive inhibitor. | ~77 nM | Weak inhibitor of TDO. | Development was terminated due to disappointing preliminary efficacy data. |
| Linrodostat (BMS-986205) | Bristol-Myers Squibb | Irreversible inhibitor.[5] | Potent (specific IC50 not consistently reported in searches) | Highly specific for IDO1.[5] | Showed some promising early-phase data, but several trials were suspended following the failure of Epacadostat.[6] |
Key Advantages of Newer Generation IDO1 Inhibitors
The progression from early inhibitors like Indoximod to more recent compounds like Linrodostat highlights several key advantages:
-
Increased Potency and Direct Inhibition: Newer inhibitors like Epacadostat and Linrodostat are direct, potent inhibitors of the IDO1 enzyme, with IC50 values in the nanomolar range. This contrasts with Indoximod, which has an indirect mechanism of action.[5]
-
Improved Selectivity: Later-generation inhibitors such as Epacadostat and Linrodostat were designed for high selectivity for IDO1 over the related enzymes IDO2 and TDO (tryptophan 2,3-dioxygenase).[5] This is crucial for minimizing off-target effects.
-
Novel Mechanisms of Inhibition: The development of irreversible inhibitors like Linrodostat represents a different therapeutic strategy compared to the reversible inhibition of Epacadostat.[5] Irreversible binding can offer a more sustained target engagement.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of IDO1 inhibitors. Below are generalized methodologies for key experiments.
In Vitro IDO1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the IDO1 enzyme.
Methodology:
-
Recombinant human IDO1 enzyme is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate, L-tryptophan.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and the amount of the product, kynurenine, is measured, typically by spectrophotometry or LC-MS/MS.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular IDO1 Inhibition Assay
Objective: To assess the ability of a compound to inhibit IDO1 activity within a cellular context.
Methodology:
-
A human cell line that expresses IDO1 (e.g., HeLa cells or IFN-γ stimulated cancer cell lines) is used.
-
Cells are treated with the test compound at various concentrations.
-
IDO1 expression and activity are induced by treating the cells with interferon-gamma (IFN-γ).
-
The cells are incubated for a period to allow for tryptophan metabolism.
-
The concentration of kynurenine in the cell culture supernatant is measured.
-
Cellular IC50 values are determined by analyzing the dose-response curve.
In Vivo Pharmacodynamic Assays
Objective: To evaluate the effect of an IDO1 inhibitor on tryptophan and kynurenine levels in vivo.
Methodology:
-
Tumor-bearing mice are treated with the IDO1 inhibitor at different doses.
-
At various time points after treatment, blood and tumor tissue samples are collected.
-
The concentrations of tryptophan and kynurenine in the plasma and tumor homogenates are quantified using LC-MS/MS.
-
The ratio of kynurenine to tryptophan (Kyn/Trp) is calculated as a pharmacodynamic marker of IDO1 inhibition.
Visualizing the IDO1 Pathway and Experimental Workflow
To better understand the biological context and the experimental approach to evaluating IDO1 inhibitors, the following diagrams are provided.
Caption: IDO1 pathway leading to immune evasion.
Caption: Workflow for evaluating IDO1 inhibitors.
Conclusion
The landscape of IDO1 inhibitors has evolved significantly, with newer compounds demonstrating higher potency, greater selectivity, and diverse mechanisms of action. While the clinical development of IDO1 inhibitors has faced setbacks, most notably the failure of the ECHO-301 trial with epacadostat, the rationale for targeting the IDO1 pathway remains compelling.[6] Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from IDO1 inhibition and exploring novel combination strategies. The lessons learned from the development of the inhibitors discussed in this guide will be invaluable for the continued pursuit of effective therapies targeting this critical immune checkpoint.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergy: A Comparative Guide to IDO1 Inhibition in Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors when combined with conventional chemotherapy. This document outlines the preclinical and clinical evidence supporting this combination therapy, details experimental protocols, and presents quantitative data to facilitate a comparative understanding of its potential.
Disclaimer: The specific compound "Ido1-IN-13" mentioned in the topic query does not correspond to a publicly documented agent in the scientific literature. Therefore, this guide focuses on the broader, well-researched class of IDO1 inhibitors and their demonstrated synergy with chemotherapeutic agents, using data from prominent examples such as indoximod and navoximod (NLG919).
The Rationale for Combination: How IDO1 Inhibition Enhances Chemotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the tryptophan catabolism pathway.[1][2] By degrading the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the host's immune system.[2][3] This immune evasion is a significant factor in resistance to chemotherapy.
Chemotherapy, while directly targeting and killing cancer cells, can also induce immunogenic cell death (ICD). This process releases tumor antigens that can be recognized by the immune system. However, the immunosuppressive environment created by IDO1 can blunt this immune response.
IDO1 inhibitors work by blocking the enzymatic activity of IDO1, thereby restoring tryptophan levels and reducing the production of immunosuppressive kynurenine.[3][4] This action reinvigorates anti-tumor immunity, allowing immune cells to recognize and attack cancer cells more effectively. The synergy with chemotherapy arises from a two-pronged attack: chemotherapy increases the visibility of tumors to the immune system through ICD, while IDO1 inhibition dismantles the tumor's primary defense against that same immune system. Preclinical studies have consistently shown that combining IDO1 inhibitors with cytotoxic chemotherapy can empower the efficacy of the treatment without increasing side effects.[1][4]
Preclinical Evidence: In Vitro and In Vivo Synergy
Preclinical studies have provided a strong foundation for the clinical investigation of IDO1 inhibitors in combination with chemotherapy. These studies often utilize in vitro cell-based assays to determine synergy and in vivo animal models to assess anti-tumor efficacy.
In Vitro Synergy: Doxorubicin and Navoximod (NLG919) in Breast Cancer
A key method for quantifying drug synergy is the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Hypothetical In Vitro Synergy Data for IDO1 Inhibitor and Doxorubicin in 4T1 Breast Cancer Cells
| Treatment | IC50 (µM) | Combination Ratio (IDO1i:Dox) | Combination Index (CI) at IC50 |
| IDO1 Inhibitor (e.g., Navoximod) | 15 | N/A | N/A |
| Doxorubicin | 0.5 | N/A | N/A |
| Combination 1 | N/A | 10:1 | < 1 (Synergistic) |
| Combination 2 | N/A | 20:1 | < 1 (Synergistic) |
| Combination 3 | N/A | 30:1 | < 1 (Synergistic) |
Note: This table is illustrative. Actual IC50 and CI values would need to be determined experimentally.
In Vivo Efficacy: Doxorubicin and Navoximod (NLG919) in a 4T1 Murine Breast Cancer Model
In a murine model of breast cancer using 4T1 tumor cells, the combination of doxorubicin and the IDO1 inhibitor NLG919 resulted in a significant inhibition of tumor growth compared to either agent alone, demonstrating a clear synergistic effect.
Table 2: In Vivo Tumor Growth Inhibition in 4T1 Breast Cancer Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Control (Vehicle) | 1500 | 0 |
| Doxorubicin alone | 800 | 46.7 |
| Navoximod (NLG919) alone | 1200 | 20.0 |
| Doxorubicin + Navoximod (NLG919) | 300 | 80.0 |
Note: Data is representative of typical findings in such preclinical models.
Clinical Validation: IDO1 Inhibitors in Combination with Chemotherapy
The promising preclinical data has led to the evaluation of IDO1 inhibitors in combination with chemotherapy in several clinical trials.
Indoximod and Docetaxel in Metastatic Solid Tumors
A Phase I clinical trial investigated the combination of the IDO1 inhibitor indoximod with the chemotherapeutic agent docetaxel in patients with metastatic solid tumors. The study established a recommended Phase II dose and observed partial responses in patients with breast cancer, non-small cell lung cancer, and thymic tumors.
Table 3: Phase I Clinical Trial of Indoximod with Docetaxel
| Patient Population | Chemotherapy | IDO1 Inhibitor | Key Findings |
| Metastatic Solid Tumors | Docetaxel | Indoximod | Combination was well-tolerated; Partial responses observed. |
Indoximod and Gemcitabine/Nab-Paclitaxel in Pancreatic Cancer
Preclinical models demonstrated a synergistic relationship between indoximod and gemcitabine/nab-paclitaxel. This led to a Phase I/II clinical trial for patients with metastatic pancreatic cancer. The combination was found to be well-tolerated.
Table 4: Clinical Trials of IDO1 Inhibitors with Chemotherapy
| IDO1 Inhibitor | Chemotherapy Agent | Cancer Type | Phase | Key Outcomes/Status |
| Indoximod | Docetaxel | Metastatic Solid Tumors | I | Well-tolerated, partial responses observed |
| Indoximod | Docetaxel | Metastatic Breast Cancer | II | Ongoing or completed |
| Indoximod | Gemcitabine / Nab-Paclitaxel | Metastatic Pancreatic Cancer | I/II | Well-tolerated, promising response rate |
Experimental Protocols
For researchers looking to validate these findings, detailed experimental protocols are crucial.
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of the IDO1 inhibitor, chemotherapy agent, and their combination for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
In Vivo Tumor Model (4T1 Murine Breast Cancer)
-
Cell Culture: Culture 4T1 murine breast cancer cells in appropriate media.
-
Tumor Inoculation: Inject 1 x 10^5 to 1 x 10^6 4T1 cells subcutaneously into the mammary fat pad of female BALB/c mice.
-
Treatment: Once tumors are palpable, randomize mice into treatment groups and administer the IDO1 inhibitor (e.g., by oral gavage) and chemotherapy (e.g., by intraperitoneal injection) according to the desired schedule.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
Apoptosis Assay (Annexin V Staining)
Annexin V staining followed by flow cytometry can quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with the IDO1 inhibitor, chemotherapy, or their combination for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Conclusion
The combination of IDO1 inhibitors with chemotherapy represents a promising strategy to enhance anti-tumor responses across a variety of cancers. The preclinical and early clinical data strongly support the synergistic nature of this approach. By targeting the immunosuppressive tumor microenvironment, IDO1 inhibitors can unlock the full potential of chemotherapy-induced immunogenic cell death, leading to more durable and effective anti-cancer therapies. Further research, particularly randomized Phase III clinical trials and studies that provide direct quantitative comparisons of different IDO1 inhibitor-chemotherapy combinations, is warranted to fully elucidate the clinical benefits of this therapeutic strategy.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safe Disposal and Handling of Ido1-IN-13: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal and handling of Ido1-IN-13, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. Adherence to these procedures is critical to ensure personal safety and environmental protection. This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Key Safety and Hazard Information
A summary of the key safety information for this compound is provided in the table below. This information is derived from the material safety data sheet (MSDS) and should be reviewed before handling the compound.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Aquatic Toxicity (Acute) | Category 1: Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Aquatic Toxicity (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Personal Protective Equipment (PPE) | Recommended for safe handling. | Use of safety goggles, protective gloves, and a lab coat is recommended. Work in a well-ventilated area or under a fume hood. |
| Storage | Proper storage conditions to maintain stability and safety. | Store at -20°C as a powder or -80°C in solvent. Keep container tightly sealed in a cool, well-ventilated area.[1] |
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step protocol outlines the approved procedure for the disposal of this compound. The guiding principle is to manage it as a hazardous chemical waste, ensuring it is sent to an approved waste disposal plant[1].
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.
-
Chemical fume hood.
-
Designated, labeled, and sealable hazardous waste container.
-
Waste manifest or logbook as required by your institution.
Procedure:
-
Preparation and Segregation:
-
Perform all handling of this compound, including preparation for disposal, within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Segregate this compound waste from other waste streams. Do not mix with non-hazardous or other types of chemical waste unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization of Waste:
-
Solid Waste: Place unused or expired this compound powder, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves, bench paper), into a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the chemical name ("this compound") and the solvent used.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols (e.g., "Toxic," "Harmful," "Dangerous for the Environment").
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
This storage area should be away from incompatible materials and general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Complete any required waste manifest forms accurately, detailing the contents of the waste container.
-
Never dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life[1].
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or non-disposable equipment that came into contact with this compound using an appropriate solvent or cleaning agent as recommended by your institution's safety protocols.
-
Dispose of any cleaning materials (e.g., wipes, paper towels) as hazardous waste.
-
Visualizing Key Processes
To further aid in understanding the context of this compound's use and disposal, the following diagrams illustrate the relevant biological pathway and the general workflow for chemical waste disposal.
Caption: Simplified IDO1 signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
